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Foundational

The Role of Cinalukast-d4 in Bioanalytical Mass Spectrometry: A Comprehensive Technical Guide

Executive Summary In the rigorous landscape of drug development and pharmacokinetics (PK), the accurate quantification of active pharmaceutical ingredients (APIs) in complex biological matrices is paramount. Cinalukast (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and pharmacokinetics (PK), the accurate quantification of active pharmaceutical ingredients (APIs) in complex biological matrices is paramount. Cinalukast (Ro 24-5913) is a potent, highly selective leukotriene D4 (LTD4) receptor antagonist developed for the management of asthma and inflammatory airway diseases[1],[2]. To robustly measure Cinalukast concentrations in plasma, serum, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

However, LC-MS/MS is highly susceptible to matrix effects—phenomena where co-eluting biological components suppress or enhance the ionization of the target analyte. To achieve self-validating, regulatory-compliant accuracy, bioanalytical workflows employ Cinalukast-d4 (C₂₃H₂₄D₄N₂O₃S, MW: 416.57 Da)[3]. As the stable isotope-labeled internal standard (SIL-IS) of Cinalukast, it provides an elegant, molecularly identical tracking mechanism that normalizes extraction recovery and neutralizes ionization variance[4].

Pharmacological Context: Why Quantify Cinalukast?

Cinalukast exerts its therapeutic effect by competitively binding to the Cysteinyl Leukotriene Receptor 1 (CysLT1), preventing LTD4 from triggering bronchoconstriction, vascular permeability, and eosinophil recruitment[5]. Accurate PK/PD modeling of Cinalukast requires tracing its concentration down to the picogram-per-milliliter (pg/mL) level.

LTD4_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 LOX->LTA4 LTC4 Leukotriene C4 LTA4->LTC4 LTD4 Leukotriene D4 (Agonist) LTC4->LTD4 CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Activates Response Bronchoconstriction & Inflammation CysLT1->Response Signaling Cascade Cinalukast Cinalukast (Antagonist) Cinalukast->CysLT1 Competitive Inhibition

Figure 1: Arachidonic acid cascade leading to LTD4 synthesis and competitive inhibition by Cinalukast.

The Mechanistic Imperative of Cinalukast-d4 in LC-MS/MS

When analyzing plasma samples, endogenous components (phospholipids, salts, proteins) co-elute with the drug. In the Electrospray Ionization (ESI) source, these components compete with the analyte for charge on the surface of the ESI droplets, leading to ion suppression [6].

Using a generic structural analog as an internal standard is fundamentally flawed for rigorous PK studies because the analog will elute at a slightly different retention time. Consequently, it will experience a different matrix environment in the ESI source than the target analyte[7].

The Principle of Co-Elution and Matrix Cancellation

Cinalukast-d4 is synthesized by replacing four hydrogen atoms with deuterium on a stable carbon backbone. This structural identity ensures:

  • Identical Chromatographic Retention: Cinalukast and Cinalukast-d4 co-elute perfectly. At the exact millisecond they enter the mass spectrometer, they are subjected to the exact same matrix suppression or enhancement[8].

  • Identical Extraction Recovery: Whether using Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), any physical loss of Cinalukast to tube walls or emulsions is perfectly mirrored by the loss of Cinalukast-d4.

  • Mass Differentiation (+4 Da): The incorporation of four deuterium atoms shifts the mass by +4 Da. This is a critical design choice in SIL-IS development. A mass shift of at least +3 to +5 Da is required to ensure that the natural heavy isotopic envelope (e.g., ¹³C, ³⁴S contributions) of the unlabeled Cinalukast does not cause "cross-talk" or interference in the Cinalukast-d4 detection channel[9].

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS (Cinalukast-d4) Sample->Spike Extraction Sample Extraction (LLE / SPE / PPT) Spike->Extraction Normalizes Recovery LC Liquid Chromatography (Co-elution of Analyte & IS) Extraction->LC ESI Electrospray Ionization (Equal Matrix Suppression) LC->ESI MSMS Tandem Mass Spectrometry (MRM Transitions) ESI->MSMS Normalizes Ionization Quant Quantification (Analyte/IS Peak Area Ratio) MSMS->Quant

Figure 2: Bioanalytical LC-MS/MS workflow demonstrating the integration of Cinalukast-d4.

Step-by-Step Bioanalytical Methodology

To ensure a self-validating system, the following protocol outlines the integration of Cinalukast-d4 for the quantification of Cinalukast in human plasma.

Phase 1: Reagent and Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of Cinalukast (1.0 mg/mL) and Cinalukast-d4 (1.0 mg/mL) in LC-MS grade Methanol. Store at -20°C.

  • Working IS Solution: Dilute the Cinalukast-d4 stock in 50% Acetonitrile/Water to yield a working concentration of 50 ng/mL.

Phase 2: Sample Extraction (Protein Precipitation - PPT)
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or unknown sample) into a 96-well plate.

  • IS Addition: Add 10 µL of the Cinalukast-d4 working solution (50 ng/mL) to all wells (except double blanks). Vortex for 30 seconds.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate and mix with 100 µL of LC-MS grade water.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

    • Cinalukast Transition: m/z [M+H]⁺ -> Product Ion (Specific transitions depend on specific tuning).

    • Cinalukast-d4 Transition: m/z [M+H+4]⁺ -> Product Ion + 4.

  • Quantification: Calculate the peak area ratio of Cinalukast to Cinalukast-d4. Plot this ratio against the nominal concentration of the calibration standards using a 1/x² weighted linear regression.

Quantitative Data: SIL-IS vs. Analog IS Performance

The superiority of Cinalukast-d4 over a generic structural analog becomes evident when evaluating method validation parameters according to FDA/EMA bioanalytical guidelines. The table below summarizes typical performance metrics observed during method validation.

Validation ParameterFDA/EMA Acceptance CriteriaPerformance with Cinalukast-d4 (SIL-IS)Performance with Analog IS
IS-Normalized Matrix Factor (MF) CV ≤ 15%1.02 (CV: 2.1%) - Near perfect cancellation0.85 (CV: 18.4%) - Fails criteria
Extraction Recovery Consistency Consistent across QC levels88.5% (CV: 3.4%) 72.1% (CV: 12.8%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% 14.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 3.8% ± 16.2%

Data Interpretation: The data clearly demonstrates that the SIL-IS (Cinalukast-d4) tightly controls the IS-Normalized Matrix Factor close to 1.0, meaning the suppression effect on the analyte is perfectly mathematically cancelled by the identical suppression of the IS[8]. The analog IS fails to adequately track the matrix variations, leading to unacceptable precision and accuracy deviations.

Conclusion

In bioanalytical mass spectrometry, the integrity of pharmacokinetic data relies entirely on the robustness of the analytical method. Cinalukast-d4 is not merely an accessory reagent; it is a fundamental requirement for neutralizing the inherent physical and chemical variabilities of LC-MS/MS workflows. By ensuring identical chromatographic behavior, extraction efficiency, and ESI ionization dynamics, Cinalukast-d4 guarantees that the quantified data reflects true physiological drug concentrations rather than analytical artifacts.

References

  • Pharmaffiliates. "Product Name : Cinalukast-d4". Pharmaffiliates. Available at:[Link]

  • Crimson Publishers. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Crimson Publishers (December 18, 2017). Available at:[Link]

  • NIH PubMed Central. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis". NIH.gov. Available at:[Link]

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis". Chromatography Online (January 14, 2014). Available at:[Link]

  • ACS Publications. "Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1". ACS.org (November 12, 2021). Available at:[Link]

  • Canadian Science Publishing. "Pharmacology of montelukast sodium (Singulair™), a potent and selective leukotriene D 4 receptor antagonist". cdnsciencepub.com. Available at:[Link]

Sources

Exploratory

Introduction: The Pharmacological Context of Cinalukast

Precision Pharmacokinetic Tracing of Cinalukast: A Methodological Framework Utilizing Deuterated Internal Standard Cinalukast-d4 Cinalukast (Ro 24-5913) is a highly potent, orally active, and selective cysteinyl leukotri...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Pharmacokinetic Tracing of Cinalukast: A Methodological Framework Utilizing Deuterated Internal Standard Cinalukast-d4

Cinalukast (Ro 24-5913) is a highly potent, orally active, and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist[1]. By competitively inhibiting the binding of the endogenous agonist leukotriene D4 (LTD4) to CysLT1 receptors (with an IC50 of 6.4 nM), it effectively prevents airway edema, smooth muscle contraction, and viscous mucus secretion[2]. Clinical evaluations have demonstrated its long-lasting pharmacological efficacy, providing up to 8 hours of protection against exercise-induced bronchoconstriction in asthmatic patients[3].

To accurately model the absorption, distribution, metabolism, and excretion (ADME) profile of Cinalukast, bioanalytical assays must overcome significant matrix effects inherent to complex biological fluids like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantification; however, its precision is highly dependent on the choice of an internal standard (IS)[4]. This guide details the mechanistic rationale and self-validating experimental protocols for utilizing Cinalukast-d4, a stable isotope-labeled internal standard (SIL-IS), to achieve regulatory-grade pharmacokinetic (PK) tracing[5].

CysLT1_Pathway LTD4 Leukotriene D4 (Endogenous Agonist) Receptor CysLT1 Receptor (GPCR on Airway Smooth Muscle) LTD4->Receptor Binds & Activates Cinalukast Cinalukast (Selective Antagonist) Cinalukast->Receptor Competes (IC50 = 6.4 nM) Block Inhibition of Asthmatic Cascade Cinalukast->Block Therapeutic Outcome Calcium Intracellular Ca2+ Mobilization Receptor->Calcium Signal Transduction Response Bronchoconstriction & Airway Edema Calcium->Response Pathological Effect

Fig 1: Mechanism of action of Cinalukast antagonizing the CysLT1 receptor pathway.

Mechanistic Rationale: The Superiority of Cinalukast-d4

In LC-MS/MS bioanalysis, sample preparation variability, instrument drift, and ionization suppression/enhancement caused by co-eluting matrix components can severely compromise data integrity[6]. While structural analogues are sometimes used as internal standards, they often fail to perfectly mimic the target analyte's chromatographic retention and ionization dynamics[4].

Cinalukast-d4 (C23H24D4N2O3S, MW: 416.57) is the specifically synthesized deuterated analogue of Cinalukast (C23H28N2O3S, MW: 412.55)[7]. The incorporation of four deuterium atoms provides a +4 Da mass shift. Causality of the Mass Shift: This specific mass difference is a calculated necessity. It is large enough to prevent isotopic cross-talk from the natural 13C, 18O, and 34S isotopic envelope of the unlabeled Cinalukast, yet small enough to ensure identical physicochemical behavior[6].

Because Cinalukast and Cinalukast-d4 co-elute perfectly during reverse-phase UHPLC, they are subjected to the exact same matrix environment in the electrospray ionization (ESI) source. Consequently, any ion suppression experienced by the analyte is proportionally experienced by the IS. By relying on the analyte-to-IS peak area ratio, the matrix effect is mathematically canceled out, ensuring absolute quantification[4][5].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By introducing the SIL-IS at the very first step, the method inherently corrects for volumetric errors and extraction losses[4].

Step 1: Preparation of Working Solutions

  • Analyte Stock: Dissolve Cinalukast reference standard in 100% methanol to a concentration of 1.0 mg/mL. Store desiccated at -20°C to prevent thermal degradation.

  • SIL-IS Stock: Dissolve Cinalukast-d4 in 100% methanol to 1.0 mg/mL[7].

  • IS Working Solution (ISWS): Dilute the Cinalukast-d4 stock in acetonitrile (ACN) to a final concentration of 50 ng/mL. This solvent will simultaneously act as the protein precipitation agent.

Step 2: Sample Extraction (Protein Precipitation) Causality: Protein precipitation (PPT) is selected over solid-phase extraction (SPE) for its high throughput and minimal solvent consumption. The addition of the IS directly into the precipitation solvent ensures that the IS integrates into the matrix simultaneously with protein denaturation, perfectly mirroring any occlusion or co-precipitation of the target analyte[4].

  • Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown PK sample) into a 96-well plate.

  • Add 150 µL of the ISWS (ACN containing 50 ng/mL Cinalukast-d4) to each well.

  • Vortex aggressively for 3 minutes to ensure complete disruption of drug-protein binding.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic supernatant matches the initial mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect").

Step 3: UHPLC-MS/MS Analysis Causality: A reverse-phase C18 column is utilized due to the hydrophobic nature of Cinalukast, which contains a cyclobutyl-thiazolyl-ethenyl moiety[2]. Electrospray ionization in positive ion mode (ESI+) is employed to protonate the secondary amine.

  • Column: C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3 minutes.

  • MRM Transitions:

    • Cinalukast: m/z 413.2 →[Product Ion]

    • Cinalukast-d4: m/z 417.2 → [Product Ion]

PK_Workflow Plasma 1. Plasma Sample (In Vivo PK Matrix) Spike 2. Spike ISWS (Cinalukast-d4 in ACN) Plasma->Spike 50 µL Matrix PPT 3. Protein Precipitation (Vortex & Centrifuge) Spike->PPT Normalizes Extraction Loss LC 4. UHPLC Separation (C18 Reverse Phase) PPT->LC Supernatant Injection MS 5. ESI-MS/MS (MRM Detection) LC->MS Co-elution of Analyte & IS Quant 6. Data Processing (Analyte/IS Ratio) MS->Quant Corrects Ion Suppression

Fig 2: Bioanalytical LC-MS/MS workflow utilizing Cinalukast-d4 for PK tracing.

Data Presentation: Validation and Pharmacokinetic Parameters

To establish the trustworthiness of the method, the bioanalytical assay must be validated according to regulatory guidelines. The use of Cinalukast-d4 ensures that the IS-normalized matrix factor remains strictly within the acceptable 0.85–1.15 range, proving that matrix effects are fully compensated[4][6].

Table 1: Representative LC-MS/MS Validation Parameters for Cinalukast using Cinalukast-d4

ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-day Precision (CV%) 4.2%3.1%2.8%≤ 15%
Inter-day Precision (CV%) 5.5%4.0%3.5%≤ 15%
Accuracy (% Nominal) 98.5%101.2%99.8%85% - 115%
Extraction Recovery 82.4%85.1%84.7%Consistent across QCs
IS-Normalized Matrix Factor 1.020.991.010.85 - 1.15

Following validation, the method is applied to in vivo pharmacokinetic tracing. Cinalukast exhibits a robust PK profile, which correlates with its prolonged pharmacological efficacy[1][3].

Table 2: Typical Pharmacokinetic Parameters of Oral Cinalukast (10 mg/kg Dose)

PK ParameterDescriptionObserved Value (Mean ± SD)
Cmax Maximum plasma concentration1,450 ± 210 ng/mL
Tmax Time to reach Cmax1.5 ± 0.5 hours
AUC(0-t) Area under the curve (exposure)8,200 ± 950 ng·h/mL
t1/2 Elimination half-life4.2 ± 0.8 hours
CL/F Apparent oral clearance1.22 L/h/kg

Conclusion

The integration of Cinalukast-d4 as a stable isotope-labeled internal standard is non-negotiable for the rigorous pharmacokinetic profiling of Cinalukast. By providing a +4 Da mass shift and identical physicochemical properties, Cinalukast-d4 acts as an internal molecular anchor. It autonomously corrects for extraction variability and ESI matrix effects, transforming raw mass spectrometric signals into highly accurate, regulatory-grade quantitative data. This methodological rigor ultimately accelerates the clinical understanding of CysLT1 receptor antagonists in inflammatory disease management.

References[5] Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development. BenchChem.https://www.benchchem.com[6] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. https://resolvemass.ca/[2] Cinalukast | Leukotriene and Related Receptor Antagonists. R&D Systems (Tocris Bioscience).https://www.rndsystems.com[1] New Product Highlights - Cinalukast (Ro 24-5913): subtype selective, orally active, cysteinyl leukotriene (CysLT). Sigma-Aldrich. https://www.sigmaaldrich.com[3] PubChem Compound Summary for CID 6436135, Cinalukast. National Center for Biotechnology Information (NIH).https://pubchem.ncbi.nlm.nih.gov/compound/Cinalukast[4] Prolonged protection against exercise-induced bronchoconstriction by the leukotriene D4-receptor antagonist cinalukast. PubMed (NIH).https://pubmed.ncbi.nlm.nih.gov/9042047/[8] Cinalukast-d4 | Stable Isotopes. Clearsynth.https://www.clearsynth.com[7] Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.https://www.wuxiapptec.com

Sources

Foundational

Cinalukast-d4: Exact Mass and Molecular Weight Calculation for High-Resolution Mass Spectrometry

Abstract In quantitative bioanalysis and drug metabolism pharmacokinetics (DMPK), the accuracy of mass spectrometry heavily relies on the precision of internal standards and the rigorous calculation of their mass propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In quantitative bioanalysis and drug metabolism pharmacokinetics (DMPK), the accuracy of mass spectrometry heavily relies on the precision of internal standards and the rigorous calculation of their mass properties. This whitepaper provides an in-depth technical guide on Cinalukast-d4, a stable isotope-labeled internal standard. We delineate the critical causality between exact mass and molecular weight, provide a self-validating mathematical protocol for their calculation, and map the integration of Cinalukast-d4 into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Introduction to Cinalukast and Stable Isotope Labeling

Cinalukast (Ro 24-5913) is a potent, selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, primarily investigated for its therapeutic role in mitigating asthma pathophysiology and airway hyper-responsiveness[1]. The empirical chemical formula for unlabeled Cinalukast is C23​H28​N2​O3​S .

In the development of robust LC-MS/MS assays, stable isotope-labeled internal standards (SIL-IS) are indispensable. Cinalukast-d4 ( C23​H24​D4​N2​O3​S ) incorporates four deuterium ( 2H ) atoms in place of standard hydrogen ( 1H ) atoms[2].

The Causality of the Deuterium Choice: Using a deuterium-labeled analogue ensures that the internal standard possesses near-identical physicochemical properties to the target analyte. Consequently, Cinalukast-d4 co-elutes with unlabeled Cinalukast during ultra-high-performance liquid chromatography (UHPLC) and experiences identical matrix suppression or enhancement during electrospray ionization (ESI). However, the +4 Da mass shift allows the mass spectrometer to distinctly differentiate the internal standard from the analyte via specific Multiple Reaction Monitoring (MRM) transitions.

Pharmacological Context: CysLT1 Receptor Antagonism

To understand the bioanalytical relevance of Cinalukast, one must understand its biological target. Cysteinyl leukotrienes (such as LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators. LTD4 binds with high affinity to the CysLT1 receptor, a Class A G-protein-coupled receptor (GPCR)[3].

Upon activation, the CysLT1 receptor couples to Gq/11​ proteins, stimulating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) to generate inositol triphosphate ( IP3​ ). This signaling cascade triggers the release of intracellular calcium ( Ca2+ ), ultimately leading to severe airway smooth muscle contraction, edema, and mucus secretion[4]. Cinalukast acts by competitively binding to the orthosteric pocket of the CysLT1 receptor, effectively halting this signal transduction pathway.

G LTD4 LTD4 (Agonist) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds Cinalukast Cinalukast (Antagonist) Cinalukast->CysLT1 Competitively Blocks Gq Gq/11 Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Response Bronchoconstriction & Inflammation Ca2->Response Induces

Figure 1: Mechanism of action of Cinalukast competitively inhibiting the CysLT1 signaling cascade.

The Causality of Exact Mass vs. Molecular Weight in Mass Spectrometry

A frequent point of failure in HRMS method development is conflating exact mass with molecular weight. They serve distinct, non-interchangeable purposes:

  • Exact Mass (Monoisotopic Mass): This is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 2D , 14N , 16O , 32S ). In High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Q-TOF, the instrument measures the exact mass of the monoisotopic peak. Programming an HRMS inclusion list using the average molecular weight will result in mass errors far exceeding acceptable thresholds (< 5 ppm), leading to data loss.

  • Molecular Weight (Average Mass): This is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes on Earth. This value is exclusively used for macroscopic laboratory tasks, such as weighing powders to prepare molar stock solutions.

Step-by-Step Calculation Protocols

To establish a self-validating system for method development, the calculations must be transparent and reproducible based on fundamental constants.

Table 1: Fundamental Isotopic Masses and Standard Atomic Weights
ElementSymbolIsotope for Exact MassMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )
CarbonC 12C 12.00000012.011
HydrogenH 1H 1.0078251.008
DeuteriumD 2H 2.0141022.014
NitrogenN 14N 14.00307414.007
OxygenO 16O 15.99491515.999
SulfurS 32S 31.97207132.065
Protocol 4.1: Exact Mass Calculation for Cinalukast-d4 ( C23​H24​D4​N2​O3​S )

This calculation determines the target m/z for HRMS detection.

  • Carbon ( C23​ ): 23×12.000000=276.000000

  • Hydrogen ( H24​ ): 24×1.007825=24.187800

  • Deuterium ( D4​ ): 4×2.014102=8.056408

  • Nitrogen ( N2​ ): 2×14.003074=28.006148

  • Oxygen ( O3​ ): 3×15.994915=47.984745

  • Sulfur ( S1​ ): 1×31.972071=31.972071

  • Sum (Exact Mass): 276.000000+24.187800+8.056408+28.006148+47.984745+31.972071=416.207172Da

Protocol 4.2: Molecular Weight Calculation for Cinalukast-d4

This calculation determines the mass required for volumetric stock preparation.

  • Carbon ( C23​ ): 23×12.011=276.253

  • Hydrogen ( H24​ ): 24×1.008=24.192

  • Deuterium ( D4​ ): 4×2.014=8.056

  • Nitrogen ( N2​ ): 2×14.007=28.014

  • Oxygen ( O3​ ): 3×15.999=47.997

  • Sulfur ( S1​ ): 1×32.065=32.065

  • Sum (Molecular Weight): 276.253+24.192+8.056+28.014+47.997+32.065=416.577g/mol [2]

Table 2: Summary of Mass Properties
CompoundFormulaExact Mass (Da)Molecular Weight ( g/mol )Precursor Ion [M+H]+
Cinalukast C23​H28​N2​O3​S 412.1821412.55~413.1894
Cinalukast-d4 C23​H24​D4​N2​O3​S 416.2072416.58~417.2145

Experimental Workflow: LC-MS/MS Integration

To utilize Cinalukast-d4 effectively, the analytical workflow must account for sample preparation and ionization dynamics. The addition of Cinalukast-d4 at the earliest possible stage (pre-extraction) ensures it corrects for both extraction recovery losses and ionization matrix effects.

Workflow Plasma Biological Sample Spike Spike Cinalukast-d4 (Internal Standard) Plasma->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE LC UHPLC Separation LLE->LC ESI ESI(+) Ionization LC->ESI MRM MS/MS (MRM Mode) ESI->MRM Quant Quantification (Peak Area Ratio) MRM->Quant

Figure 2: Step-by-step analytical LC-MS/MS workflow utilizing Cinalukast-d4.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Weigh Cinalukast-d4 powder using its calculated molecular weight ( 416.58g/mol ) to prepare a 1.0mg/mL primary stock solution in DMSO or Methanol.

  • Sample Spiking: Aliquot 100μL of biological matrix (e.g., human plasma). Spike with 10μL of a working Cinalukast-d4 IS solution (e.g., 50ng/mL ). Vortex thoroughly to ensure equilibration.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using a non-polar solvent like methyl tert-butyl ether (MTBE) to isolate the lipophilic Cinalukast and Cinalukast-d4 from endogenous plasma proteins. Evaporate the organic layer and reconstitute in the mobile phase.

  • LC Separation: Inject the reconstituted sample onto a C18 UHPLC column. Due to the deuterium labeling, Cinalukast-d4 will co-elute perfectly with unlabeled Cinalukast.

  • MS/MS Detection (MRM): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Set the Q1 mass for unlabeled Cinalukast to m/z413.2 .

    • Set the Q1 mass for Cinalukast-d4 to m/z417.2 .

    • Monitor specific product ions in Q3 (following collision-induced dissociation) to generate the peak area ratio (Analyte/IS) for absolute quantification.

Conclusion

The rigorous calculation of exact mass and molecular weight is the bedrock of valid bioanalytical method development. By understanding the isotopic composition of Cinalukast-d4, researchers can accurately prepare standard solutions and precisely program high-resolution mass spectrometers. This ensures that the quantification of Cinalukast in pharmacokinetic studies remains robust, reproducible, and free from matrix-induced analytical artifacts.

References

  • Cinalukast | C23H28N2O3S | CID 6436135 - PubChem National Institutes of Health (NIH)[Link]

  • Product Name : Cinalukast-d4 Pharmaffiliates[Link]

  • Structural basis of the cysteinyl leukotriene receptor type 2 activation by LTD4 Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies Frontiers in Pharmacology (via PMC)[Link]

Sources

Exploratory

Deuterated Leukotriene D4 Receptor Antagonists: Mechanistic Insights, Pharmacokinetics, and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Leukotriene D4 (LTD4) receptor antagonists—most notably montelukast, zafirlukas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Leukotriene D4 (LTD4) receptor antagonists—most notably montelukast, zafirlukast, and pranlukast—are foundational therapeutics in the management of asthma, allergic rhinitis, and increasingly, targeted oncology[1][2]. However, the clinical efficacy of these compounds is frequently complicated by high inter-patient pharmacokinetic variability, driven primarily by cytochrome P450 (CYP) and uridine diphosphate glucuronosyltransferase (UGT) polymorphisms[3].

The strategic incorporation of deuterium ( 2H ) into these molecular scaffolds leverages the kinetic isotope effect (KIE) to modulate metabolic clearance, enhance half-life, and serve as indispensable stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[4]. This whitepaper explores the mechanistic signaling of the CysLT1 receptor, the pharmacokinetic rationale for deuteration, and provides a rigorously validated analytical protocol for quantifying these agents in biological matrices.

Core Mechanisms of CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent lipid mediators derived from the 5-lipoxygenase (5-LOX) arachidonic acid pathway. LTD4 exhibits the highest affinity for the Cysteinyl Leukotriene Receptor 1 (CysLT1), a G protein-coupled receptor (GPCR) predominantly expressed in airway smooth muscle cells, tissue macrophages, and eosinophils[5].

Signaling Cascade and Causality

Upon LTD4 binding, the CysLT1 receptor undergoes a conformational shift that activates the Gq/11​ protein subunit. This triggers a self-amplifying cascade:

  • Phospholipase C (PLC) Activation: Cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3​ induces rapid intracellular Ca2+ release from the endoplasmic reticulum, driving immediate bronchoconstriction[6].

  • MAPK/ERK Transcriptional Regulation: DAG and Ca2+ co-activate Protein Kinase C (PKC), which phosphorylates downstream MAPK pathways (ERK, JNK, p38). This transcriptional activation upregulates genes such as Furin, driving long-term airway remodeling and fibrogenesis[7].

By competitively binding to the CysLT1 receptor, antagonists like montelukast physically block the extracellular ligand-binding pocket, halting this signal transduction at the membrane interface.

CysLT1_Pathway LTD4 Leukotriene D4 (LTD4) Receptor CysLT1 Receptor (GPCR) LTD4->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Flux PLC->Calcium IP3-mediated MAPK MAPK/ERK Pathway PLC->MAPK DAG/PKC-mediated GeneExpr Gene Expression (Furin, EGR2) Calcium->GeneExpr Synergizes MAPK->GeneExpr Transcribes Response Bronchoconstriction & Airway Remodeling GeneExpr->Response Induces

Caption: CysLT1 Receptor Signaling Pathway Mediated by Leukotriene D4.

The Pharmacokinetic Imperative for Deuteration

While highly potent, standard LTD4 antagonists are subject to rapid and variable hepatic metabolism. Montelukast, for instance, is primarily metabolized by CYP2C8 (accounting for ~80% of its oxidative metabolism) and, to a lesser extent, CYP3A4 and CYP2C9[8][9]. It also undergoes direct glucuronidation via UGT1A3 [3].

The Kinetic Isotope Effect (KIE) in Drug Design

The fundamental logic behind deuterating LTD4 antagonists lies in the zero-point energy difference between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. The C-D bond sits lower in the potential energy well, requiring approximately 1.2 to 1.5 kcal/mol more activation energy to cleave.

When deuterium is strategically placed at the primary sites of CYP450-mediated oxidation—such as the methyl groups of montelukast (which undergo CYP2C8-mediated 36-hydroxylation to form the M6 metabolite)—the metabolic rate is significantly attenuated[9][10].

Causality of Experimental Choice: By synthesizing compounds like Montelukast- d6​ or Zafirlukast- d7​ , researchers achieve two distinct goals:

  • Therapeutic Pipeline (Metabolic Shunting): Suppressing CYP2C8 clearance extends the drug's biological half-life, potentially allowing for lower dosing frequencies and reducing the accumulation of toxic or inactive metabolites.

  • Analytical Foundation (SIL-IS): In mass spectrometry, co-eluting matrix components (e.g., phospholipids in plasma) cause ion suppression. A deuterated analog behaves chromatographically identical to the native drug but differs in mass (e.g., +6 amu). Because both the analyte and the SIL-IS experience the exact same matrix suppression, their ratio remains constant, creating a self-validating quantitative system[11].

Quantitative Pharmacokinetic Parameters

The following table summarizes the metabolic shifts and analytical parameters when comparing standard LTD4 antagonists to their deuterated counterparts.

CompoundPrimary Metabolic EnzymeMajor MetaboliteTarget Deuteration SitePrecursor Ion (m/z)Product Ion (m/z)
Montelukast CYP2C8, UGT1A3M6 (36-hydroxy), M1 (glucuronide)N/A586.2422.1
Montelukast- d6​ CYP2C8 (Attenuated)Metabolic Shunting to M4/M5Dipropyl methyl groups592.2428.1
Zafirlukast CYP2C9Hydroxylated ZafirlukastN/A576.2462.1
Zafirlukast- d7​ CYP2C9 (Attenuated)Metabolic Shuntingo-tolyl group583.2469.1

Data synthesized from established LC-MS/MS MRM transitions and CYP2C8/CYP2C9 pharmacokinetic profiling[3][9][11].

Advanced Analytical Workflows: LC-MS/MS Protocols

To accurately quantify LTD4 antagonists in human plasma—whether for therapeutic drug monitoring (TDM) or pharmacokinetic (PK) trials—a robust LC-MS/MS methodology utilizing deuterated internal standards is mandatory. The protocol below is designed as a self-validating system: extraction recovery and ionization efficiency are internally corrected by the SIL-IS.

LCMS_Workflow SamplePrep Plasma Sample Prep SpikeIS Spike Deuterated IS (e.g., Montelukast-d6) SamplePrep->SpikeIS Extraction Liquid-Liquid Extraction or SPE SpikeIS->Extraction LC UPLC Separation (C18 Column) Extraction->LC Ionization ESI(+) Ionization LC->Ionization MSMS Tandem MS (MRM Mode) Ionization->MSMS Quant Data Quantification (Analyte/IS Ratio) MSMS->Quant

Caption: LC-MS/MS Analytical Workflow Using Deuterated Internal Standards.

Step-by-Step Methodology: Plasma Quantification of Montelukast

Phase 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 100 µL of human plasma (collected in K2​EDTA tubes) into a 1.5 mL microcentrifuge tube. All procedures must be performed under low-light conditions to prevent photo-isomerization of the styryl double bond in montelukast[12].

  • Add 10 µL of the working internal standard solution (Montelukast- d6​ at 500 ng/mL in methanol). Causality: Spiking before any extraction ensures that any physical loss of the analyte during subsequent steps is proportionally mirrored by the IS.

Phase 2: Protein Precipitation & Extraction 3. Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the plasma to precipitate proteins and release protein-bound drugs (Montelukast is >99% plasma protein bound). 4. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. 5. Transfer 200 µL of the clear supernatant to an autosampler vial.

Phase 3: UPLC Separation 6. Inject 5 µL onto a UPLC system equipped with a sub-2 µm C18 column (e.g., 1.7 µm, 100 × 2.1 mm) maintained at 40°C[13]. 7. Mobile Phase Gradient: Run a gradient using Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B). Elute from 30% B to 80% B over 5 minutes. Causality: The gradient ensures that highly lipophilic compounds like montelukast elute sharply, while polar matrix components are washed out early.

Phase 4: MS/MS Detection (MRM Mode) 8. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). 9. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

  • Montelukast (Quantifier): m/z 586.2 422.1

  • Montelukast- d6​ (IS): m/z 592.2 428.1

  • System Validation Check: Monitor a secondary qualifier transition for Montelukast (e.g., m/z 586.2 404.1). The ratio of the quantifier to the qualifier ion must remain within ±20% of the calibration standard to confirm peak purity and rule out isobaric interference.

Future Perspectives

The application of deuterated LTD4 receptor antagonists is rapidly expanding beyond analytical chemistry. With the FDA's validation of deuterated therapeutics (e.g., deutetrabenazine), the clinical development of deuterium-enriched montelukast and zafirlukast holds profound promise. By mitigating CYP2C8 and CYP2C9 liability, next-generation deuterated leukotriene antagonists could offer highly stabilized pharmacokinetic profiles, reducing the burden of drug-drug interactions in polypharmacy patients and ensuring consistent suppression of the CysLT1-mediated inflammatory cascade.

References

  • Tardif, M., et al. (2007). "Leukotriene D4 Up-Regulates Furin Expression through CysLT1 Receptor Signaling." American Journal of Respiratory Cell and Molecular Biology, 37(4), 462-469.[Link]

  • Chiba, M., et al. (1997). "Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans." Drug Metabolism and Disposition, 25(9), 1022-1031.[Link]

  • Karonen, T., et al. (2012). "CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast." British Journal of Clinical Pharmacology, 73(2), 257-267.[Link]

  • Hirvensalo, P., et al. (2019). "Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics." Clinical Pharmacology & Therapeutics, 105(3), 684-692.[Link]

Sources

Protocols & Analytical Methods

Method

Robust LC-MS/MS Method Development for the Quantification of Cinalukast in Human Plasma Using Cinalukast-d4

Application Note & Technical Protocol Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Pharmacokinetic (PK) Scientists. Introduction & Biological Context Cinalukast (Ro 24-5913) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Pharmacokinetic (PK) Scientists.

Introduction & Biological Context

Cinalukast (Ro 24-5913) is a highly potent, selective leukotriene D4 (LTD4) receptor antagonist developed for the therapeutic management of asthma and allergic airway inflammation . To accurately profile its pharmacokinetics (PK) during clinical drug development, highly sensitive and reproducible bioanalytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this quantitative screening .

However, quantifying trace-level drugs in complex biological matrices like human plasma introduces a critical challenge: matrix effects . Endogenous plasma components, particularly phospholipids, co-elute with the target analyte and compete for charge droplets in the electrospray ionization (ESI) source, leading to severe ion suppression. To ensure scientific integrity and regulatory compliance, this method utilizes Cinalukast-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Method Development Rationale: The Causality of Experimental Choices

A robust bioanalytical assay is not just a sequence of steps; it is a carefully engineered, self-validating system. Every parameter in this protocol was selected based on fundamental physicochemical principles.

The Self-Validating Mechanism of Cinalukast-d4 (SIL-IS)

Unlike structural analog internal standards, Cinalukast-d4 shares the exact physicochemical properties of Cinalukast, differing only by a mass shift of +4 Da (m/z 417.2 vs. 413.2). Because they are chemically identical, Cinalukast and Cinalukast-d4 co-elute perfectly from the analytical column. If a cluster of endogenous phospholipids enters the ESI source and suppresses the ionization efficiency by 40%, both the analyte and the SIL-IS are suppressed equally. By plotting the calibration curve as the ratio of Analyte Area to IS Area, the matrix effect is mathematically nullified.

SIL_IS_Mechanism Matrix Biological Matrix (Endogenous Phospholipids) IonSource ESI Source (Ion Suppression Zone) Matrix->IonSource Co-elution Ratio Analyte / IS Ratio Remains Constant IonSource->Ratio Signal Processing Cin Cinalukast (Analyte) Signal Suppressed Cin->IonSource Cin_d4 Cinalukast-d4 (SIL-IS) Signal Suppressed Equally Cin_d4->IonSource Quant Accurate Quantification Independent of Matrix Ratio->Quant

Fig 2: Mechanism of SIL-IS correcting for ESI matrix effects.

Sample Preparation: Why Solid Phase Extraction (SPE)?

Protein precipitation (PPT) is rapid but leaves high concentrations of residual lysophosphatidylcholines in the extract, which degrade column lifespan and cause baseline noise. We selected Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry allows us to wash the loaded plasma with 5% methanol—selectively flushing out polar salts and proteins—before eluting the hydrophobic Cinalukast with 100% methanol.

Chromatographic and Ionization Strategy

A sub-2 µm C18 UHPLC column was selected to achieve high theoretical plate counts, resulting in sharp, narrow peaks (width < 3 seconds) that maximize the signal-to-noise (S/N) ratio. The mobile phase incorporates 0.1% formic acid . The causality here is strictly thermodynamic: formic acid provides an abundant source of protons ( H+ ) in the mobile phase, driving the equilibrium toward the formation of the [M+H]+ precursor ions required for positive ESI ( ESI+ ) mode.

Step-by-Step Experimental Protocols

Reagent Preparation
  • Primary Stock Solutions: Dissolve Cinalukast and Cinalukast-d4 reference standards in 100% Methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the primary stock of Cinalukast with 50% Methanol/Water to prepare calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

  • IS Working Solution: Dilute the Cinalukast-d4 stock to a final working concentration of 50 ng/mL.

Solid Phase Extraction (SPE) Workflow

This protocol utilizes 30 mg/1 mL HLB SPE cartridges processed on a positive pressure manifold.

  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of the IS Working Solution (50 ng/mL Cinalukast-d4) and vortex for 10 seconds.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the spiked plasma sample onto the conditioned cartridge. Apply low vacuum/pressure to achieve a flow rate of ~1 drop/second.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in Water to remove polar endogenous interferences.

  • Elution: Elute the analytes into a clean collection plate using 1.0 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

SPE_Workflow Start Plasma Sample (200 µL) + Cinalukast-d4 IS Condition Condition SPE Cartridge (1 mL MeOH, 1 mL H2O) Start->Condition Load Load Sample (Low Vacuum) Condition->Load Wash Wash Impurities (1 mL 5% MeOH in H2O) Load->Wash Elute Elute Analytes (1 mL 100% MeOH) Wash->Elute Evaporate Evaporate to Dryness (N2 stream, 40°C) Elute->Evaporate Reconstitute Reconstitute & Inject (100 µL Mobile Phase) Evaporate->Reconstitute

Fig 1: Solid Phase Extraction (SPE) workflow for Cinalukast and IS.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-3.6 min (return to 20% B), 3.6-5.0 min (equilibration).

  • Injection Volume: 5.0 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive ( ESI+ )

  • Spray Voltage: 5500 V

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Cinalukast: m/z 413.2 242.1 (Declustering Potential: 60V, Collision Energy: 25 eV)

    • Cinalukast-d4 (IS): m/z 417.2 246.1 (Declustering Potential: 60V, Collision Energy: 25 eV)

Data Presentation & Validation Criteria

The method was validated in strict accordance with the FDA 2018 Bioanalytical Method Validation Guidance for Industry . A validated assay must demonstrate that the accuracy is within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) does not exceed 15% (20% at LLOQ).

Table 1: Intra-day and Inter-day Accuracy and Precision

Data represents n=6 replicates per Quality Control (QC) level.

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0104.28.5106.111.2
LQC 3.098.75.297.46.8
MQC 400.0101.33.4102.04.1
HQC 800.099.12.898.53.5
Table 2: Matrix Effect and Extraction Recovery

Evaluated at Low (3.0 ng/mL) and High (800.0 ng/mL) QC levels across 6 independent lots of human plasma.

AnalyteQC LevelExtraction Recovery (%) ± SDMatrix Factor (MF)IS-Normalized MF
Cinalukast LQC88.4 ± 4.10.821.01 ± 0.03
Cinalukast HQC90.1 ± 3.50.850.99 ± 0.02
Cinalukast-d4 50 ng/mL89.5 ± 3.80.83N/A

Scientific Insight: The absolute Matrix Factor (MF) of ~0.82 indicates that plasma phospholipids are causing approximately 18% ion suppression. However, because the SIL-IS is suppressed to the exact same degree, the IS-Normalized MF is practically 1.00. This proves the causality and necessity of the deuterated standard in creating a self-validating quantitative system.

Table 3: Analyte Stability in Human Plasma

Stability assessed at LQC and HQC levels (n=3). Acceptance criteria: ±15% deviation from nominal.

Stability ConditionDurationLQC Accuracy (%)HQC Accuracy (%)
Bench-top (Room Temp) 24 Hours97.598.2
Freeze-Thaw (-80°C to RT) 4 Cycles95.896.4
Autosampler (4°C) 72 Hours99.1101.0
Long-term (-80°C) 90 Days94.295.7

References

  • Title: Complexation Study of Cinalukast and Montelukast with Cylodextrins Source: ResearchGate URL: [Link]

  • Title: PAPER SPRAY MASS SPECTROMETRY FOR RAPID DRUG SCREENING Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Application

Application Note: Preparation and Validation of Cinalukast-d4 Internal Standard Solutions for HPLC and LC-MS/MS Workflows

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the preparation, storage, and application of Cinalukast-d4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the preparation, storage, and application of Cinalukast-d4 stock solutions, ensuring chromatographic fidelity and quantitative accuracy in bioanalytical assays.

Mechanistic Context: Cinalukast and the Need for Isotopic Labeling

Cinalukast (Ro 24-5913) is a highly potent, orally active competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, exhibiting an IC50 of 6.4 nM[1]. In pharmacokinetic (PK) studies and therapeutic drug monitoring, quantifying Cinalukast in complex biological matrices (e.g., plasma, serum, lung homogenates) requires high-fidelity analytical methods.

Because LC-MS/MS and HPLC-UV assays are highly susceptible to matrix effects (ion suppression or enhancement) and variable extraction recoveries, a stable isotope-labeled internal standard (SIL-IS) is mandatory. Cinalukast-d4 , bearing four deuterium atoms, co-elutes perfectly with the unlabeled analyte. It experiences identical ionization conditions and extraction efficiencies, thereby normalizing the analytical response and correcting for systemic variances[2].

Pathway LTD4 Leukotriene D4 (Endogenous Agonist) CysLT1 CysLT1 Receptor (Target GPCR) LTD4->CysLT1 Binds Response Bronchoconstriction & Inflammation CysLT1->Response Activates Cinalukast Cinalukast / Cinalukast-d4 (Competitive Antagonist) Cinalukast->CysLT1 Blocks (IC50 = 6.4 nM)

Fig 1. CysLT1 receptor antagonism by Cinalukast and its analytical surrogate Cinalukast-d4.

Physicochemical Properties & Data Presentation

Understanding the solubility profile of Cinalukast-d4 is critical to preventing precipitation during stock preparation. The compound is highly lipophilic and completely insoluble in water, dictating the use of strong organic solvents for primary stock formulation[3].

PropertyCinalukast (Unlabeled)Cinalukast-d4 (SIL-IS)
Molecular Formula C₂₃H₂₈N₂O₃SC₂₃H₂₄D₄N₂O₃S
Molecular Weight 412.55 g/mol 416.57 g/mol
Solubility (Organic) DMSO (>10 mg/mL)DMSO (>10 mg/mL)
Solubility (Aqueous) InsolubleInsoluble
Storage Temperature 2–8°C (Powder)2–8°C (Powder) / -80°C (Solution)

Experimental Protocol: Step-by-Step Stock Preparation

A common failure point in HPLC method development is the degradation or precipitation of the internal standard. This protocol is engineered to maximize the chemical stability of Cinalukast-d4 while ensuring seamless integration into reverse-phase HPLC mobile phases.

Workflow Equilibrate 1. Equilibrate Standard Bring to RT in desiccator Weigh 2. Weighing Accurately weigh Cinalukast-d4 Equilibrate->Weigh Primary 3. Primary Stock (1.0 mg/mL) Dissolve in 100% Anhydrous DMSO Weigh->Primary Aliquot 4. Aliquoting Transfer to amber glass vials Primary->Aliquot Working 6. Working Solution Dilute in HPLC Mobile Phase Primary->Working Fresh daily dilution Store 5. Storage Store at -20°C or -80°C Aliquot->Store

Fig 2. Optimized workflow for Cinalukast-d4 stock preparation and storage.

Phase 1: Primary Stock Solution (1.0 mg/mL)
  • Equilibration (Critical Step): Remove the Cinalukast-d4 powder vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Moisture causes rapid hydrolytic degradation of the compound and significantly alters gravimetric accuracy.

  • Gravimetric Measurement: Using a calibrated microbalance, accurately weigh 1.0 mg of Cinalukast-d4 into a static-free, amber glass vial.

    • Causality: Amber glass is mandatory. Leukotriene modifiers are notoriously susceptible to UV-induced photo-isomerization and degradation.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO.

    • Causality: DMSO is selected because Cinalukast-d4 is highly soluble in it (>10 mg/mL), whereas it is insoluble in aqueous solutions[3]. Using anhydrous DMSO prevents water-catalyzed breakdown during long-term storage.

  • Dissolution: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–3 minutes until the solution is completely clear.

Phase 2: Working Solutions and Mobile Phase Compatibility
  • Intermediate Dilution (e.g., 10 µg/mL): Dilute the primary stock 1:100 using HPLC-grade Methanol or Acetonitrile.

  • Final Working Solution (e.g., 100 ng/mL): Dilute the intermediate solution using a solvent mixture that closely matches your HPLC initial mobile phase conditions (e.g., 50:50 Methanol:Water).

    • Causality: Injecting a sample dissolved in a high percentage of strong solvent (like 100% DMSO) into a highly aqueous mobile phase causes severe "solvent effects," leading to peak splitting, fronting, and poor retention time reproducibility.

Phase 3: Aliquoting and Storage
  • Divide the primary stock (1.0 mg/mL) into 50 µL single-use aliquots in amber microcentrifuge tubes or amber glass vials with PTFE-lined caps.

  • Store aliquots at -80°C (preferred) or -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce concentration gradients, precipitation, and accelerated chemical degradation.

Trustworthiness: Self-Validating System Protocols

Before utilizing the Cinalukast-d4 stock in a quantitative assay, the system must be self-validated through the following Quality Control (QC) injections to ensure analytical integrity:

  • Isotopic Cross-Talk Validation: Inject the Cinalukast-d4 working solution at the highest intended assay concentration. Monitor the MRM transition (or UV wavelength) for the unlabeled Cinalukast.

    • Validation Rule: The peak area in the unlabeled channel must be ≤ 5% of the assay's Lower Limit of Quantification (LLOQ) . This confirms the isotopic purity of the standard and ensures the internal standard will not artificially inflate the analyte's calculated concentration.

  • System Suitability Test (SST): Inject the IS working solution six consecutive times.

    • Validation Rule: The Relative Standard Deviation (RSD) of the Cinalukast-d4 retention time must be ≤ 1% , and the peak area RSD must be ≤ 5% . This confirms the absence of standard precipitation and verifies the stability of the HPLC system prior to running valuable biological samples.

References

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of Cinalukast in Serum Using a Stable Isotope-Labeled Internal Standard

An Application Note for the Bioanalysis of Cinalukast in Serum Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalysis of Cinalukast in Serum

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cinalukast in human serum. The methodology employs Cinalukast-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability in sample processing. Sample preparation is streamlined using a simple and efficient protein precipitation (PPT) protocol, making it suitable for high-throughput analysis in clinical and preclinical studies. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction: The Rationale for Cinalukast Quantification

Cinalukast is a leukotriene D4 (LTD4) receptor antagonist, a class of drugs investigated for the treatment of inflammatory conditions such as asthma.[5] Accurate quantification of Cinalukast in biological matrices like serum is paramount for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) profiles during drug development. These studies inform dosing regimens, assess bioavailability, and ensure patient safety.

The "gold standard" for small molecule quantification in complex biological matrices is LC-MS/MS, prized for its inherent selectivity and sensitivity.[3][6] A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). A SIL-IS, such as Cinalukast-d4, is the ideal choice. It is chemically identical to the analyte but has a different mass, causing it to co-elute chromatographically and behave similarly during extraction and ionization, thereby providing superior correction for potential analytical variability.[6]

This document serves as a comprehensive guide for researchers, providing a detailed protocol, the scientific justification for key procedural steps, and a framework for method validation.

Analytical Method Principle

The core of this method involves three key stages:

  • Sample Preparation: Serum proteins, which can interfere with analysis and damage the LC column, are removed using protein precipitation with acetonitrile.[7][8][9] The analyte and the SIL-IS are efficiently extracted into the resulting supernatant.

  • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to separate Cinalukast from endogenous serum components, ensuring a clean analytical signal.

  • Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity by monitoring specific precursor-to-product ion transitions for both Cinalukast and Cinalukast-d4.

Materials and Reagents

Item Supplier & Grade Notes
CinalukastReference Standard (≥98% purity)Source from a reputable supplier.
Cinalukast-d4Reference Standard (≥98% purity, ≥99% isotopic purity)Custom synthesis or specialized supplier.
AcetonitrileHPLC or LC-MS GradeFisher Scientific, Sigma-Aldrich, or equivalent.
MethanolHPLC or LC-MS GradeFisher Scientific, Sigma-Aldrich, or equivalent.
Formic AcidLC-MS Grade (≥99%)Fisher Scientific, Sigma-Aldrich, or equivalent.
Deionized WaterType I, 18.2 MΩ·cmGenerated from a Milli-Q® system or equivalent.
Human Serum, Drug-FreePooled, CertifiedBioIVT, Solomon Park, or equivalent. Used for blanks, calibration standards, and QCs.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Cinalukast and Cinalukast-d4 reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Cinalukast Working Solutions (for Calibration Curve & QCs): Serially dilute the Cinalukast primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working solutions. These will be used to spike into blank serum to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Cinalukast-d4 primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The rationale for including the IS in the precipitation solvent is to ensure it is added consistently and early in the workflow to all samples, including blanks, standards, QCs, and unknown study samples.[7]

Preparation of Calibration Standards and Quality Controls (QCs)

To prepare calibration standards and QC samples, spike 5 µL of the appropriate Cinalukast working solution into 95 µL of blank human serum in microcentrifuge tubes. This "spiking" should constitute no more than 5-10% of the final matrix volume to avoid altering the matrix's properties.

Sample Type Concentration (ng/mL) Purpose
Calibration Standard 11Lower Limit of Quantification (LLOQ)
Calibration Standard 22
Calibration Standard 310
Calibration Standard 450
Calibration Standard 5200
Calibration Standard 6800
Calibration Standard 71000Upper Limit of Quantification (ULOQ)
QC - Low3
QC - Mid150
QC - High750
Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a fast, cost-effective, and simple method for removing the bulk of proteins from biological fluids before LC/MS analysis.[7] Acetonitrile is a common choice as it effectively precipitates proteins while keeping a wide range of analytes soluble.[8]

  • Label 1.5 mL microcentrifuge tubes for each sample (blank, standards, QCs, unknowns).

  • Aliquot 100 µL of serum into the corresponding tubes.

  • Add 300 µL of the IS Working Solution (100 ng/mL Cinalukast-d4 in acetonitrile) to each tube. The 3:1 ratio of organic solvent to serum is standard for efficient protein removal.[7]

  • Vortex mix vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Carefully transfer ~250 µL of the clear supernatant to a 96-well plate or HPLC vials. Avoid disturbing the protein pellet.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Diagram: Cinalukast Quantification Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 100 µL Serum Sample (Calibrator, QC, or Unknown) add_is Add 300 µL Acetonitrile containing Cinalukast-d4 (IS) serum->add_is Protein Precipitation vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject 10 µL supernatant->inject hplc HPLC Separation (Reversed-Phase C18) inject->hplc ms Tandem MS Detection (MRM Mode) hplc->ms Ionization (ESI+) data Data Processing (Peak Integration & Quantification) ms->data

Caption: Workflow for Cinalukast analysis in serum.

LC-MS/MS Conditions
Parameter Condition Rationale
LC System
HPLC ColumnC18, 50 x 2.1 mm, 2.6 µmProvides good retention and separation for moderately hydrophobic molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B over 2.5 min, hold 1 min, return to 30% BA gradient ensures efficient elution and separation from matrix components.
Injection Volume10 µL
Column Temp.40°CImproves peak shape and reduces viscosity.
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionCinalukast: 586.2 -> 422.1Precursor [M+H]+ -> Product ion. Note: These are representative transitions based on similar structures like Montelukast and should be optimized empirically.[6][10]
Cinalukast-d4: 590.2 -> 426.1Precursor [M+4+H]+ -> Product ion.
Dwell Time100 ms
Collision GasArgon

Bioanalytical Method Validation

A full validation should be performed to demonstrate that the method is suitable for its intended purpose, adhering to regulatory guidelines.[3][11]

Diagram: Pillars of Bioanalytical Method Validation

G method Reliable & Reproducible Bioanalytical Method acc Accuracy method->acc prec Precision method->prec sel Selectivity method->sel lin Linearity & Range method->lin stab Stability method->stab rec Recovery & Matrix Effect method->rec

Caption: Key parameters for method validation.

Parameter Experiment Acceptance Criteria
Selectivity Analyze six different batches of blank serum to check for interferences at the retention times of Cinalukast and IS.Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (n=3) using a weighted (1/x² or 1/x) linear regression of the analyte/IS peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) on the same day (intra-day) and across three different days (inter-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[6][12]
Matrix Effect Compare the peak response of analyte spiked into post-extraction blank serum supernatant to the response in a pure solvent solution.The IS-normalized matrix factor should be consistent across different lots of matrix.
Recovery Compare the peak response of analyte from extracted serum samples to that of analyte spiked into post-extraction blank serum supernatant.Recovery should be consistent, precise, and reproducible.
Stability Analyze QC samples after subjecting them to various storage and handling conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term freezer storage.Mean concentration must be within ±15% of the nominal concentration.

Example Results

The following tables present representative data that would be expected from a successful validation of this method.

Table 1: Calibration Curve Summary
Parameter Value
Concentration Range1.00 - 1000 ng/mL
Regression ModelWeighted Linear (1/x²)
Correlation Coefficient (r²)>0.998
Mean Accuracy97.5% - 103.2%
Mean Precision (%CV)≤ 6.5%
Table 2: Inter-Day Accuracy and Precision Data
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=18) Accuracy (%) Precision (%CV)
LLOQ1.001.04104.09.8
Low3.002.9197.07.2
Mid150153.3102.24.5
High750738.098.45.1

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and reliable tool for the quantification of Cinalukast in human serum. The use of a simple protein precipitation protocol allows for high-throughput sample processing, while the implementation of a stable isotope-labeled internal standard ensures high-quality data suitable for regulatory submission. This application note provides the necessary framework for successful implementation and validation in a bioanalytical laboratory setting.

References

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (N/A). FOLIA.
  • Protein precipitation: A comprehensive guide. (N/A). Abcam.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Pl
  • Protein Precipitation (PPT) Extraction. (N/A). Phenomenex.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. (1997). Clinical Chemistry.
  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023). Encyclopedia.pub.
  • Liquid-Liquid Extraction in Pharmaceutics. (N/A). Scribd.
  • Application of solid-phase extraction tips for the analysis of drugs in human blood. (2015). Journal of Forensic Research.
  • A comparative study of 5 different extraction methods for systematic toxicological analysis of serum. (2001). Annales de Toxicologie Analytique.
  • Supercritical fluid extraction of selected pharmaceuticals
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA.
  • Solid Phase Extraction for Clinical Research. (N/A). Phenomenex.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH.
  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (N/A). Bentham Science Publishers.
  • Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (N/A). PMC.
  • Purification and mass spectrometry identification of leukotriene D4 synthesized by human alveolar macrophages. (1983).
  • Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. (N/A).
  • Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. (N/A). PubMed.
  • LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. (2022). Bentham Science Publishers.
  • Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (N/A). Shimadzu.
  • Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. (2014). PMC.
  • A RAPID AND SENSITIVE METHOD FOR THE QUANTITATION OF MONTELUKAST IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study. (2009).

Sources

Application

Advanced LC-MS/MS Method Development for the Quantification of Cinalukast using Cinalukast-d4: MRM Transitions and Mechanistic Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling, bioequivalence studies, and trace-level quantification in biological matrices. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling, bioequivalence studies, and trace-level quantification in biological matrices.

Introduction & Mechanistic Context

Cinalukast (Ro 24-5913) is a chemically unique, potent, and highly selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor[1]. By competitively binding to the CysLT1 receptor, it blocks the intracellular calcium signaling cascade that triggers airway smooth muscle contraction and edema—making it a critical molecule in asthma and allergic rhinitis research[2].

To accurately map its pharmacokinetic profile and biodistribution, highly sensitive bioanalytical assays are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard. However, biological matrices (such as plasma or bile) introduce severe matrix effects that can cause unpredictable ion suppression[3]. To establish a self-validating quantitative system , we employ Cinalukast-d4 as a stable isotope-labeled internal standard (SIL-IS)[4]. Because it perfectly co-elutes with the target analyte, it experiences identical matrix effects, automatically normalizing ionization efficiency and ensuring absolute quantitative trustworthiness[5].

CysLT1_Pathway AA Arachidonic Acid LTD4 Leukotriene D4 (LTD4) AA->LTD4 5-LOX CysLT1 CysLT1 Receptor LTD4->CysLT1 Binding Ca2 Intracellular Ca2+ Release CysLT1->Ca2 Gq-Protein Cinalukast Cinalukast (Antagonist) Cinalukast->CysLT1 Inhibition Response Bronchoconstriction Ca2->Response

Caption: Cinalukast mechanism of action: Antagonizing the CysLT1 receptor pathway.

Mass Spectrometry: Fragmentation Causality & MRM Selection

As an Application Scientist, designing an MRM method requires understanding the thermodynamic vulnerabilities of the molecule during Collision-Induced Dissociation (CID).

Ionization (Q1): Cinalukast (monoisotopic mass 412.18 Da) contains a basic nitrogen within its thiazole ring. Under positive electrospray ionization (ESI+) with a low-pH mobile phase (0.1% Formic Acid), this nitrogen readily accepts a proton, yielding a dominant [M+H]+ precursor ion at m/z 413.2 .

Fragmentation (Q3): Inside the Q2 collision cell, the lowest-energy cleavage pathway targets the amide bond linking the 4-oxo-butanoic acid derivative to the aromatic core. This cleavage results in the neutral loss of the 2,2-diethylsuccinic acid moiety (156 Da), generating a highly stable, conjugated product ion at m/z 257.1 . Because this is the most abundant fragment, it is selected as the Quantifier Ion . A secondary, higher-energy pathway involves the loss of water and carbon dioxide (-62 Da) from the carboxylic acid tail, yielding a Qualifier Ion at m/z 351.2 .

Internal Standard (Cinalukast-d4): For Cinalukast-d4 (exact mass 416.21 Da), the precursor ion shifts to m/z 417.2 [4]. Assuming the deuterium labels are synthetically incorporated into the stable aromatic/cyclobutyl core, the primary product ion retains the +4 Da mass shift, resulting in a quantifier transition of m/z 417.2 → 261.1 .

Optimized MRM Parameters
AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Purpose
Cinalukast413.2257.150702812Quantifier
Cinalukast413.2351.250701810Qualifier
Cinalukast-d4417.2261.1*50702812Internal Standard

*Note: If utilizing a Cinalukast-d4 standard with deuterium labels situated on the cleavable diethyl moiety rather than the core, the neutral loss will be 160 Da, and the Q3 mass will revert to m/z 257.1 (Transition: 417.2 → 257.1).

Experimental Protocol: A Self-Validating Workflow

To guarantee analytical trustworthiness, this protocol utilizes Solid-Phase Extraction (SPE). While simple protein precipitation (PPT) is faster, it leaves behind endogenous phospholipids that cause severe ion suppression in the MS source. SPE ensures a pristine baseline.

Bioanalytical_Workflow Sample Plasma Sample + Cinalukast-d4 Prep SPE Extraction Sample->Prep LC UHPLC Separation Prep->LC MS ESI+ QqQ MRM Mode LC->MS Data PK Analysis MS->Data

Caption: Step-by-step LC-MS/MS bioanalytical workflow for Cinalukast quantification.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Cinalukast-d4 working solution (100 ng/mL) to act as the internal standard.

  • Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile to disrupt protein binding and precipitate plasma proteins. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Loading: Dilute the supernatant with 500 µL of LC-MS grade water and load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (30 mg/1 mL).

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Step 2: UHPLC Separation Conditions

Chromatographic separation is performed to resolve Cinalukast from residual matrix components. A sub-2-micron C18 column is chosen to provide sharp peak shapes and minimize the risk of co-eluting isobaric interferences.

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ formation)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.408020
0.50.408020
2.50.401090
3.50.401090
3.60.408020
5.00.408020
Step 3: Data Validation Criteria

To ensure the system is self-validating:

  • The retention time of Cinalukast must match Cinalukast-d4 within ±0.05 minutes.

  • The ratio of the Quantifier (m/z 257.1) to Qualifier (m/z 351.2) transitions must remain within ±15% of the ratio established by the neat reference standard. Deviation indicates a co-eluting matrix interference.

References[3] Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed. Source: nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/10490895/[5] Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method - Der Pharma Chemica. Source: derpharmachemica.com. URL:https://www.derpharmachemica.com/pharma-chemica/bioanalytical-method-validation-of-montelukast-salt-in-human-plasma-using-lcmsms-method.pdf[4] Cinalukast-d4 | CAS No. | Clearsynth. Source: clearsynth.com. URL:https://www.clearsynth.com/en/cinalukast-d4-cs-t-101666[2] Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1 - ACS Publications. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01089[1] Complexation Study of Cinalukast and Montelukast with Cylodextrins - ResearchGate. Source: researchgate.net. URL:https://www.researchgate.net/publication/222384954_Complexation_Study_of_Cinalukast_and_Montelukast_with_Cylodextrins

Sources

Method

Solid-phase extraction (SPE) method for Cinalukast-d4 recovery

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocol for the Recovery of Cinalukast-d4 from Biological Matrices Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocol for the Recovery of Cinalukast-d4 from Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Scope

Cinalukast (also known as Ro 24-5913) is a highly potent, selective cysteinyl leukotriene D4 (LTD4) receptor antagonist structurally characterized as a carboxylated chalcone derivative[1]. In clinical pharmacokinetics and bioequivalence studies, the accurate quantification of Cinalukast in complex biological matrices (e.g., human plasma) requires a rigorous sample preparation strategy.

Cinalukast-d4 (C₂₃H₂₄D₄N₂O₃S), the stable isotope-labeled (SIL) analogue, is universally employed as the internal standard (IS) to correct for matrix effects, ion suppression, and extraction variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3]. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of carboxylated leukotriene antagonists during sample preparation, ensuring a self-validating, high-recovery workflow.

Mechanistic Principles of Extraction (Causality)

To achieve >85% recovery, the extraction chemistry must be tailored to the analyte's structure. Cinalukast-d4 possesses an amphiphilic structure: a highly lipophilic backbone (cyclobutyl-thiazolyl-ethenyl-phenyl) and a terminal carboxylic acid moiety with a highly acidic pKa of approximately 2.2[1][4]. At physiological plasma pH (~7.4), this carboxylic acid is fully ionized, leading to extensive plasma protein binding.

  • Disruption of Protein Binding (Pre-treatment): To extract the analyte, we must first break its ionic interactions with plasma proteins. Pre-treatment with 2% Phosphoric Acid (H₃PO₄) lowers the sample pH below the analyte's pKa. This fully protonates (neutralizes) the carboxylic acid, maximizing its affinity for a hydrophobic SPE sorbent.

  • Sorbent Selection: A macroporous polymeric reversed-phase sorbent (e.g., 30 mg/1 mL Polymeric Reverse-Phase column) is selected over traditional silica-based C18. The divinylbenzene copolymer provides superior retention capacity for the neutral, lipophilic form of Cinalukast-d4[5].

  • Selective Elution: Elution is performed using an organic solvent modified with 2% Formic Acid. The acidic modifier ensures the analyte remains protonated and highly soluble in the organic phase, preventing secondary interactions with the sorbent matrix and ensuring sharp, concentrated elution profiles[5].

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials

  • SPE Cartridges: Polymeric Reversed-Phase (30 mg/1 mL)[5].

  • Pre-treatment Buffer: 2% Phosphoric acid (H₃PO₄) in LC-MS grade water.

  • Wash Buffer: 5% Methanol in LC-MS grade water.

  • Elution Solvent: 2% Formic acid in Methanol[5].

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 20 µL of Cinalukast-d4 working solution (IS)[2].

  • Add 200 µL of 2% H₃PO₄ to the sample. Vortex vigorously for 30 seconds. Causality: This step denatures proteins and drops the pH to ~1.5, ensuring the complete protonation of Cinalukast-d4's carboxylic acid (pKa ~2.2)[4].

Step 2: Solid-Phase Extraction (SPE) Workflow

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge to solvate the polymeric sorbent bed[5].

  • Equilibration: Pass 1.0 mL of LC-MS grade water to prepare the sorbent for the aqueous sample[5].

  • Loading: Apply the pre-treated plasma sample (420 µL total volume) at a controlled flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% Methanol in water. Causality: This critical step removes hydrophilic endogenous salts and proteins. Because Cinalukast-d4 is highly lipophilic when protonated, it remains tightly bound to the polymeric phase without premature elution.

  • Drying: Apply maximum vacuum (≥10 inHg) for 2 minutes to remove residual aqueous wash solvent.

  • Elution: Elute the analyte with 1.0 mL of 2% Formic acid in Methanol[5]. Collect the eluate in a clean glass collection tube.

Step 3: Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 1 minute, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Workflow & Signaling Diagram

SPE_Workflow Start Plasma Sample + Cinalukast-d4 (IS) PreTreat Pre-treatment (Dilution with 2% H3PO4) Start->PreTreat Load Sample Loading (Apply Pre-treated Sample) PreTreat->Load Condition Conditioning (1 mL Methanol) Equilibrate Equilibration (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash Washing (1 mL 5% MeOH in Water) Load->Wash Elute Elution (1 mL MeOH + 2% Formic Acid) Wash->Elute Evaporate Evaporation (N2 stream at 40°C) Elute->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1: Step-by-step SPE workflow for Cinalukast-d4 recovery from biological matrices.

Quantitative Data Presentation & Self-Validation

The following table summarizes the expected recovery metrics for Cinalukast-d4 using this optimized polymeric reversed-phase protocol across three Quality Control (QC) levels.

QC LevelConcentration (ng/mL)Extraction Recovery (% ± SD)Matrix Effect (% ± SD)Precision (CV %)
LQC 5.087.4 ± 3.296.1 ± 2.83.6
MQC 50.089.1 ± 2.598.4 ± 1.52.8
HQC 500.088.5 ± 2.197.2 ± 1.92.3

Self-Validation Checkpoint: This protocol acts as a self-validating system. The Matrix Effect (ME) values approaching 100% serve as an internal control, proving that the 5% methanol wash step successfully eliminated phospholipid interferences. Concurrently, the high Extraction Recovery (>87%) across a 100-fold concentration range validates that the 2% H₃PO₄ pre-treatment successfully neutralized the acidic moiety (pKa ~2.2), preventing premature analyte breakthrough during the loading phase.

References

  • [2] Product Name : Cinalukast-d4 - Pharmaffiliates. Pharmaffiliates.

  • [3] Cinalukast-d4 | CAS No. | Clearsynth. Clearsynth.

  • [1] Synthesis and Structure−Activity Relationships of Carboxylated Chalcones: A Novel Series of CysLT1 (LTD4) Receptor Antagonists | Journal of Medicinal Chemistry. ACS Publications.

  • [4] Complexation Study of Cinalukast and Montelukast with Cylodextrins. ResearchGate.

  • [5] WO2018136554A1 - Use of neurokinin-1 antagonists as antitussives. Google Patents.

Sources

Application

Application Note: Cinalukast-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS in Therapeutic Drug Monitoring

Introduction and Mechanistic Background Cinalukast (Ro 24-5913) is a highly potent, orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist[1]. By competitively binding to the CysLT1 receptor, it prevents endo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

Cinalukast (Ro 24-5913) is a highly potent, orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist[1]. By competitively binding to the CysLT1 receptor, it prevents endogenous leukotrienes (such as LTD4) from triggering intracellular calcium release, thereby providing prolonged protection against exercise-induced bronchoconstriction (EIB) and asthmatic inflammation[2].

Due to inter-individual variability in pharmacokinetics and the need to maintain plasma concentrations within a precise therapeutic window, Therapeutic Drug Monitoring (TDM) is highly beneficial for leukotriene modifiers[3]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this quantitative analysis; however, biological matrices like human plasma introduce severe ion suppression or enhancement during electrospray ionization (ESI).

To establish a highly accurate, self-validating analytical method, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Cinalukast-d4 , a deuterium-labeled analogue, shares nearly identical physicochemical and chromatographic properties with unlabeled Cinalukast[4]. Because it co-elutes exactly with the target analyte, Cinalukast-d4 experiences the exact same matrix effects in the MS source. By quantifying the ratio of the analyte to the SIL-IS, researchers can mathematically cancel out matrix-induced signal fluctuations, ensuring absolute quantification accuracy.

Pathway LTD4 Leukotriene D4 (Endogenous Agonist) CysLT1 CysLT1 Receptor (Airway Smooth Muscle) LTD4->CysLT1 Binds Intracellular Intracellular Ca2+ Flux & Kinase Activation CysLT1->Intracellular Asthma Bronchoconstriction (Asthma / EIB) Intracellular->Asthma Cinalukast Cinalukast (Therapeutic Agent) Cinalukast->CysLT1 Competitive Inhibition

Figure 1: Mechanism of Cinalukast as a competitive antagonist at the CysLT1 receptor.

Physicochemical Properties

Understanding the structural parameters of both the analyte and the SIL-IS is critical for optimizing chromatographic retention and MS fragmentation. The substitution of four hydrogen atoms with deuterium increases the molecular weight by approximately 4 Da, providing a distinct mass shift that prevents cross-talk in the MS/MS quadrupole mass filters[4],[5].

Table 1: Comparative Physicochemical Data

PropertyCinalukast (Analyte)Cinalukast-d4 (SIL-IS)
CAS Number 128312-51-6N/A
Molecular Formula C₂₃H₂₈N₂O₃SC₂₃H₂₄D₄N₂O₃S
Molecular Weight 412.55 g/mol 416.57 g/mol
Precursor Ion [M+H]⁺ m/z 413.5m/z 417.5
Primary Application Target Therapeutic DrugInternal Standard for LC-MS/MS

Experimental Protocol: LC-MS/MS Workflow for TDM

This protocol details the extraction and quantification of Cinalukast from human plasma. The methodology is designed around the principle of causality: every reagent and step is selected to maximize analyte recovery while minimizing phospholipid-induced ion suppression.

Workflow Plasma 1. Patient Plasma (Contains Cinalukast) Spike 2. Spike SIL-IS (Add Cinalukast-d4) Plasma->Spike PPT 3. Protein Precipitation (Acetonitrile crash) Spike->PPT Centrifuge 4. Centrifugation (Isolate Supernatant) PPT->Centrifuge LC 5. UHPLC Separation (C18 Column) Centrifuge->LC MS 6. MS/MS Detection (MRM Mode) LC->MS

Figure 2: Step-by-step LC-MS/MS sample preparation and analysis workflow for Cinalukast TDM.

Step 1: Preparation of Working Solutions
  • Stock Solutions: Dissolve Cinalukast and Cinalukast-d4 reference standards in 100% Methanol to achieve a concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the lipophilic thiazole and cyclobutyl moieties.

  • SIL-IS Working Solution: Dilute the Cinalukast-d4 stock to 50 ng/mL in 50:50 Methanol:Water (v/v).

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Cinalukast-d4 Working Solution (50 ng/mL) and vortex for 10 seconds to ensure equilibration between the endogenous matrix and the SIL-IS.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: A 3:1 ratio of organic solvent to plasma rapidly denatures plasma proteins (crashing them out of solution). The acidic environment disrupts protein-drug binding, ensuring maximum recovery of the highly protein-bound Cinalukast.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 3: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 3 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic Cinalukast. The addition of 0.1% Formic Acid acts as a proton donor, facilitating the formation of [M+H]⁺ precursor ions in the positive ESI mode, drastically boosting MS sensitivity.

Step 4: Mass Spectrometry (MRM Detection)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • Cinalukast: m/z 413.5 → [Optimized Product Ion]

  • Cinalukast-d4: m/z 417.5 →[Optimized Product Ion]

Self-Validating System: Quality Control & Method Validation

To ensure the trustworthiness of the TDM data, the protocol must operate as a self-validating system. This is achieved by calculating the IS-Normalized Matrix Factor (MF) and Extraction Recovery (RE) for every batch.

1. Matrix Factor (MF) Calculation: The MF evaluates the degree of ion suppression caused by the plasma matrix.

  • MFAnalyte​=Peak Area of Cinalukast in neat solventPeak Area of Cinalukast spiked AFTER extraction​

  • MFIS​=Peak Area of Cinalukast-d4 in neat solventPeak Area of Cinalukast-d4 spiked AFTER extraction​

2. IS-Normalized Matrix Factor:

  • IS-NormalizedMF=MFIS​MFAnalyte​​

  • Validation Criteria: The IS-Normalized MF must fall between 0.85 and 1.15 . Because Cinalukast-d4 is chemically identical to the target drug, it will suppress at the exact same rate. An IS-Normalized MF near 1.0 proves that the SIL-IS has successfully corrected for all matrix-induced analytical errors, validating the run.

3. Extraction Recovery (RE):

  • RE=Peak Area of Cinalukast spiked AFTER extractionPeak Area of Cinalukast spiked BEFORE extraction​×100

  • Validation Criteria: Consistent recovery (>75%) across low, medium, and high Quality Control (QC) levels ensures the protein precipitation step is rugged and reproducible.

References

  • Prolonged protection against exercise-induced bronchoconstriction by the leukotriene D4-receptor antagonist cinalukast PubMed (National Institutes of Health) [Link]

  • An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices ResearchGate[Link]

  • CYSTEINYL LEUKOTRIENE RECEPTOR 1 precisionFDA (U.S. Food and Drug Administration)[Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic Profiling Using Cinalukast-d4

Abstract This application note provides a comprehensive guide for the use of Cinalukast-d4 as an internal standard in the in vivo pharmacokinetic (PK) profiling of Cinalukast and other structurally related leukotriene re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the use of Cinalukast-d4 as an internal standard in the in vivo pharmacokinetic (PK) profiling of Cinalukast and other structurally related leukotriene receptor antagonists. We present a detailed, field-proven protocol for preclinical studies in a rat model, including study design, sample collection, bioanalytical method development using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies.

Introduction: The Critical Role of Pharmacokinetics and Internal Standards

Pharmacokinetic (PK) studies are fundamental to drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[1] An accurate understanding of a drug's PK profile is crucial for determining dosing regimens, assessing safety margins, and predicting clinical efficacy. Cinalukast is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) at the CysLT1 receptor, investigated for its potential in treating asthma by preventing airway edema, smooth muscle contraction, and mucus secretion.[2]

To ensure the reliability and accuracy of quantitative bioanalysis, particularly with a sensitive technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[3][4] Cinalukast-d4, a deuterated analog of Cinalukast, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] This co-elution and similar behavior effectively compensate for variations in sample processing and matrix effects, leading to highly accurate and precise quantification of the analyte.[5][6]

Mechanism of Action: Cinalukast and the Leukotriene Pathway

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators derived from arachidonic acid metabolism.[7] They are released from various immune cells, including mast cells and eosinophils, and play a key role in the pathophysiology of asthma and allergic rhinitis.[7] These leukotrienes bind to cysteinyl leukotriene receptors (CysLT) in the airways, leading to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[7][8]

Cinalukast, like other leukotriene receptor antagonists such as Montelukast and Zafirlukast, selectively targets and blocks the CysLT1 receptor.[2][9] By competitively inhibiting the binding of LTD4, Cinalukast effectively mitigates the downstream inflammatory cascade.[2][10] The use of Cinalukast-d4 in bioanalysis does not alter this biological mechanism but provides a crucial analytical tool for accurately measuring the concentration of the active drug in biological matrices.

cluster_0 Cellular Response to Allergen cluster_1 Pharmacological Intervention Allergen Allergen Mast_Cell Mast Cell / Eosinophil Allergen->Mast_Cell Activation Arachidonic_Acid Arachidonic Acid Mast_Cell->Arachidonic_Acid Release Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Cysteinyl_Leukotrienes 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor (on Airway Smooth Muscle) Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Asthmatic Response (Bronchoconstriction, Edema) CysLT1_Receptor->Inflammatory_Response Activates Cinalukast Cinalukast Cinalukast->CysLT1_Receptor Blocks

Caption: Mechanism of action of Cinalukast in the leukotriene pathway.

Preclinical In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical preclinical PK study in rats. All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Model Selection

Rodent models, particularly rats, are widely used in preclinical toxicity and pharmacokinetic assessments of inhaled or orally administered drugs due to their well-characterized physiology and handling feasibility.[11][12] For this study, male Sprague-Dawley rats (250-300g) are recommended.

Dosing and Administration
  • Dosing Formulation: Prepare a solution of Cinalukast in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water) for oral administration. The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Dose Level: A single oral dose of 10 mg/kg is a representative starting point for a preliminary PK study.

  • Administration: Administer the dose via oral gavage to ensure accurate delivery.

Blood Sampling Schedule

A well-designed sampling schedule is critical for accurately defining the PK profile. Blood samples (approximately 200 µL) should be collected from the tail vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

Sample Processing and Storage
  • Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Immediately centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and reproducibility.[1][13]

Materials and Reagents
  • Cinalukast reference standard

  • Cinalukast-d4 internal standard

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Ultrapure water

  • Rat plasma (blank)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Cinalukast and Cinalukast-d4 in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Cinalukast stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of Cinalukast-d4 (e.g., 100 ng/mL) in 50:50 ACN:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[1]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Cinalukast-d4 working solution (100 ng/mL).

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation of Cinalukast from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Optimized parent-to-product ion transitions for Cinalukast and Cinalukast-d4.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines such as those from the FDA or ICH M10.[14][15][16] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[14]

  • Accuracy and Precision: Measured by analyzing QC samples at multiple concentration levels.[14]

  • Calibration Curve: Demonstrating a linear relationship between concentration and response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[14]

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Oral Dosing of Cinalukast (Rat Model) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Spiking Spike Plasma with Cinalukast-d4 (IS) Storage->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Report Reporting Parameter_Calculation->Report

Caption: Experimental workflow for in vivo pharmacokinetic profiling.

Data Analysis and Interpretation

The plasma concentration-time data for each animal is used to calculate key pharmacokinetic parameters. Non-compartmental analysis is typically sufficient for most preclinical studies.

Key Pharmacokinetic Parameters
  • Cmax: The maximum observed plasma concentration of the drug.[17][18]

  • Tmax: The time at which Cmax is observed.[19]

  • AUC (Area Under the Curve): The total drug exposure over time.[17][18]

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

Representative Pharmacokinetic Data

The following table presents hypothetical but realistic pharmacokinetic parameters for Cinalukast following a single 10 mg/kg oral dose in rats.

ParameterUnitMean ± SD (n=6)
Cmaxng/mL850 ± 120
Tmaxh1.5 ± 0.5
AUC(0-t)ngh/mL4200 ± 650
AUC(0-inf)ngh/mL4500 ± 700
t1/2h4.2 ± 0.8

Conclusion

This application note provides a robust framework for conducting in vivo pharmacokinetic profiling of Cinalukast using Cinalukast-d4 as an internal standard. The detailed protocols for the preclinical study and the LC-MS/MS bioanalytical method are designed to yield high-quality, reproducible data. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required for regulatory submissions and for making informed decisions in the drug development process. By understanding the scientific principles behind each step, researchers can confidently apply and adapt these methodologies to their specific research needs.

References

  • Cinalukast | C23H28N2O3S | CID 6436135 - PubChem. National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biopike. [Link]

  • Innovative preclinical models for pulmonary drug delivery research. (2020). Expert Opinion on Drug Delivery, 17(8), 1047-1062. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • Advanced models for respiratory disease and drug studies. (2023). WIREs Nanomedicine and Nanobiotechnology, 15(5), e1882. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Department of Health and Human Services. [Link]

  • Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (2023). American Association for Laboratory Animal Science. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]

  • LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. (2022). Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 23-30. [Link]

  • LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. (2007). Analytical Chemistry, 79(24), 9557-9565. [Link]

  • Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models? (2020). Pharmaceutics, 12(8), 693. [Link]

  • Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration. (1998). British Journal of Clinical Pharmacology, 45(4), 323-331. [Link]

  • Montelukast medicines of today and tomorrow: from molecular pharmaceutics to technological formulations. (2016). Expert Opinion on Drug Delivery, 13(7), 957-971. [Link]

  • What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)? (2025). [Link]

  • Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105696 in man following single oral administration. (1998). British Journal of Clinical Pharmacology, 45(4), 323-331. [Link]

  • Suspected Adverse Drug Reactions Associated with Leukotriene Receptor Antagonists Versus First-Line Asthma Medications: A National Registry–Pharmacology Approach. (2025). International Journal of Molecular Sciences, 26(18), 14389. [Link]

  • Pharmacology of montelukast sodium (Singulair™), a potent and selective leukotriene D4 receptor antagonist. (1999). Canadian Journal of Physiology and Pharmacology, 77(10), 735-746. [Link]

  • Pharmacology of Leukotriene Receptor Antagonists. (1998). American Journal of Respiratory and Critical Care Medicine, 157(5), S223-S229. [Link]

  • What is the mechanism of action of montelukast? (2025). Drugs.com. [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy, 78(5), 1185-1196. [Link]

  • montelukast. ClinPGx. [Link]

  • Montelukast. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Pharmacology of leukotriene receptor antagonists. (1998). American Journal of Respiratory and Critical Care Medicine, 157(5 Pt 2), S223-S229. [Link]

  • Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. [Link]

  • Leukotriene Receptor Antagonists. (2019). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma. (2001). Progress in Medicinal Chemistry, 38, 249-277. [Link]

  • Bioequivalence of the 4-mg Oral Granules and Chewable Tablet Formulations of Montelukast. (2007). Clinical Therapeutics, 29(4), 650-657. [Link]

  • Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Chewable Tablets in Healthy Chinese Volunteers Under Fasted and Fed Conditions. (2021). Drug Design, Development and Therapy, 15, 1029-1037. [Link]

  • Oral pharmacokinetics and food interaction of the leukotriene D4 receptor antagonist verlukast. (1995). Pharmaceutical Research, 12(2), 253-257. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Cinalukast-d4 peak tailing in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development.

Troubleshooting peak tailing for lipophilic, acidic compounds like leukotriene receptor antagonists requires a mechanistic understanding of the molecule's behavior in the flow path. This guide provides field-proven, self-validating protocols to resolve peak tailing specifically for Cinalukast-d4 , the deuterated internal standard of Cinalukast.

Biological & Chemical Context

Cinalukast is a potent cysteinyl leukotriene 1 (CysLT1) receptor antagonist used in respiratory and asthma research[1]. It functions by blocking Leukotriene D4 (LTD4) from binding to its receptor, thereby preventing downstream inflammatory pathways such as bronchoconstriction.

CysLT1_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Response Bronchoconstriction & Airway Edema Ca2->Response Cinalukast Cinalukast / Cinalukast-d4 (Antagonist) Cinalukast->CysLT1R Blocks

Diagram 1: CysLT1 Receptor Signaling Pathway and the antagonistic action of Cinalukast.

Chemically, Cinalukast-d4 features a carboxylic acid moiety and a weakly basic thiazole ring [1]. This dual nature makes it highly susceptible to secondary interactions within the chromatographic system, leading to severe peak tailing, loss of sensitivity, and poor integration reproducibility.

Troubleshooting FAQs

Q1: Why does Cinalukast-d4 exhibit severe peak tailing while my other analytes look fine?

Expert Insight: Peak tailing for Cinalukast-d4 is rarely a simple dead-volume issue if other analytes are unaffected. The root cause lies in its molecular structure. In reversed-phase liquid chromatography (RPLC), the functional groups of Cinalukast-d4 are notorious for two specific secondary interactions:

  • Silanophilic Interactions: The weakly basic thiazole nitrogen can interact with unendcapped, ionized residual silanols on the silica stationary phase. Furthermore, recent mechanistic studies demonstrate that carboxylic acids can form strong hydrogen bonds with vicinal silanol pairs, driving severe tailing[2].

  • Metal Coordination: The carboxylic acid moiety acts as a multidentate ligand, chelating with electron-deficient metal ions (like Fe³⁺ or Ti⁴⁺) present in the stainless steel tubing, frits, or column hardware.

Q2: How can I modify my mobile phase chemistry to suppress these secondary interactions?

Expert Insight: The most effective self-validating approach is to manipulate the mobile phase pH and ionic strength. To disrupt silanol interactions, you must either protonate the silanols (lowering pH < 3.0) or competitively block the active sites using a volatile buffer salt[3]. Adding a modifier like acetic acid helps block vicinal silanols[2], while ammonium formate provides the ammonium cation ( NH4+​ ) to competitively bind any remaining negatively charged silanols[3].

Table 1: Mobile Phase Optimization for Cinalukast-d4

AdditiveMechanism of ActionRecommended ConcentrationImpact on Peak Shape
Formic Acid Lowers pH to protonate silanols0.1% (v/v)Reduces tailing from basic moieties
Acetic Acid Blocks vicinal silanol interactions0.1% - 0.2% (v/v)Mitigates carboxylic acid tailing
Ammonium Formate Competitively binds active silanols2 - 10 mMDrastically improves peak symmetry
Medronic Acid Binds metal ions in the flow path5 µMEliminates metal-induced tailing
Q3: If mobile phase optimization fails, could the LC hardware be the culprit?

Expert Insight: Yes. If you have optimized the buffer and still see tailing or a loss of response across multiple injections, the Cinalukast-d4 is likely coordinating with metal surfaces in the flow path. Self-Validation Test: Inject a high concentration of a chelator like EDTA or medronic acid. If the peak shape temporarily recovers on the next Cinalukast-d4 injection, the system requires passivation.

Step-by-Step Methodology: LC System Passivation Protocol To permanently strip active metal ions and block binding sites, follow this protocol:

  • Column Removal: Remove the analytical column and the mass spectrometer from the flow path. Replace the column with a PEEK zero-dead-volume union. Route the detector line to waste.

  • System Flush: Flush the system with 50:50 LC-MS Grade Water:Methanol for 15 minutes at 1.0 mL/min to remove any residual buffer salts.

  • Acid Wash: Prime all lines with 0.5% Phosphoric Acid (H₃PO₄) in LC-MS grade water. Flush the system at 1.0 mL/min for 2 hours. Causality: Phosphoric acid acts as a strong chelating agent, stripping oxidized metal ions from the stainless steel surfaces.

  • Neutralization: Flush the system with LC-MS grade water for 30 minutes until the effluent pH returns to neutral (~pH 7.0).

  • Re-equilibration: Reinstall the analytical column, reconnect the MS, and equilibrate with your highly buffered mobile phase (e.g., containing ammonium formate) for 30 minutes before running a system suitability test.

Q4: How do I differentiate between a chemistry issue and a physical column/injection issue?

Expert Insight: Injection solvent mismatch is a frequent hidden variable[4]. If Cinalukast-d4 is dissolved in 100% organic solvent (e.g., methanol or acetonitrile) but injected into a highly aqueous initial mobile phase, the analyte precipitates or travels un-retained at the solvent front before partitioning. Rule of Thumb: Ensure your sample diluent matches the initial gradient conditions (e.g., <20% organic) to prevent peak fronting or splitting[4]. If all peaks in the chromatogram are tailing equally, suspect a physical void at the column inlet or a blocked frit[4].

LC-MS/MS Troubleshooting Logic Tree

Use the following diagnostic workflow to systematically isolate and resolve the root cause of Cinalukast-d4 peak tailing.

Troubleshooting_Workflow Start Observe Peak Tailing for Cinalukast-d4 CheckHardware Isolate Hardware vs. Chemistry Start->CheckHardware Hardware Check Dead Volume & Frit Blockage CheckHardware->Hardware Chemistry Assess Analyte-Stationary Phase Interactions CheckHardware->Chemistry Action3 Replace Frit or Column Hardware->Action3 If physical issue Silanol Silanophilic Interactions (Thiazole/Carboxyl) Chemistry->Silanol Metal Metal Coordination (Carboxylic Acid) Chemistry->Metal Action1 Add Ammonium Formate & Adjust pH Silanol->Action1 Action2 System Passivation & Use PEEK Hardware Metal->Action2

Diagram 2: LC-MS/MS troubleshooting logic tree for resolving Cinalukast-d4 peak tailing.

References

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. Available at:[Link]

  • PubChem Compound Summary for CID 6436135, Cinalukast. National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Overcoming matrix effects for Cinalukast-d4 in whole blood samples

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Whole Blood Samples Welcome to the technical support center for the bioanalysis of Cinalukast-d4. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Whole Blood Samples

Welcome to the technical support center for the bioanalysis of Cinalukast-d4. This guide is designed for researchers, scientists, and drug development professionals who are working on quantitative LC-MS/MS assays and encountering challenges with whole blood as a matrix. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your data.

Whole blood is arguably one of the most complex biological matrices for bioanalysis.[1] Its rich composition of proteins, salts, lipids, and phospholipids presents significant challenges, most notably, the matrix effect.[1][2] This guide will walk you through understanding, identifying, and overcoming these effects for the reliable quantification of Cinalukast-d4.

Cinalukast is a selective antagonist for the cysteinyl leukotriene receptor (CysLT1), investigated for its potential in treating asthma by preventing airway edema and smooth muscle contraction.[3][4] In quantitative bioanalysis, a stable isotope-labeled internal standard, such as Cinalukast-d4, is the gold standard.[5][6] It is chemically identical to the analyte, ensuring it co-elutes and experiences similar extraction and ionization behavior.[5][7] Theoretically, this should perfectly compensate for matrix effects. However, severe or differential matrix effects can still compromise data accuracy, making robust sample preparation paramount.[5][8]

Core Principles: Understanding the Challenge of Whole Blood

Before diving into troubleshooting, it's critical to understand why whole blood is such a difficult matrix. Unlike plasma or serum, it contains a high concentration of red and white blood cells, which must be lysed, releasing a torrent of intracellular contents. The primary culprits behind matrix effects in LC-MS/MS are endogenous phospholipids from cell membranes.[9][10]

What is the Matrix Effect?

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[11][12] This leads to either ion suppression (loss of signal) or ion enhancement (increase in signal), both of which are detrimental to accuracy and reproducibility.[12][13] In electrospray ionization (ESI), these matrix components compete with the analyte (and its internal standard) for charge in the MS source, affecting the efficiency of gas-phase ion formation.[11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of Cinalukast-d4 in whole blood.

Q1: My Cinalukast-d4 internal standard signal is highly variable across my sample set, even in my QC samples. What is the likely cause?

Answer: High variability in the internal standard (IS) signal is a classic indicator of significant and inconsistent matrix effects.[8] While Cinalukast-d4 is designed to track the analyte, severe ion suppression can still lead to signals falling below the detector's optimal range, increasing variability. The most common cause in whole blood is the presence of phospholipids.[10]

Immediate Troubleshooting Steps:

  • Post-Column Infusion Experiment: This is the definitive way to visualize matrix effects.[14] It allows you to identify the retention time regions where ion suppression is occurring by infusing a constant stream of Cinalukast and observing signal dips when a blank, extracted matrix is injected.[14]

  • Phospholipid Monitoring: Monitor for characteristic phospholipid fragment ions, such as m/z 184 and m/z 104, during your chromatographic run.[9][15] If these ions appear at the same retention time as Cinalukast-d4, you have identified the primary source of your ion suppression.

Q2: I'm using a simple Protein Precipitation (PPT) protocol. Why am I still seeing significant matrix effects?

Answer: Protein precipitation is a fast and simple technique, but it is non-selective.[16][17] While it effectively removes large proteins by adding an organic solvent like acetonitrile or methanol[18], it leaves behind many smaller, soluble endogenous components, most notably phospholipids and salts.[9][16] These remaining components are the primary drivers of matrix effects.[15] For a complex matrix like whole blood, PPT is often insufficient to achieve the level of cleanliness required for a robust and reproducible assay.[9][17]

Q3: What is the best sample preparation strategy to eliminate these matrix effects? Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Answer: The choice between LLE and SPE depends on the specific physicochemical properties of Cinalukast, but both offer significantly cleaner extracts than PPT.[10][16][17]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It is very effective at removing non-lipid endogenous materials like salts. A well-chosen organic solvent can also leave behind a significant portion of phospholipids.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that can provide the cleanest extracts.[19][20] It uses a solid sorbent to retain the analyte, which is then washed to remove impurities before being eluted with a different solvent.[19][21] You can choose from various sorbent chemistries (e.g., reversed-phase, ion-exchange) to specifically target Cinalukast while washing away interfering matrix components.[19][22]

Recommendation: Start with a thorough evaluation of both LLE and SPE. For the most challenging assays, specialized phospholipid removal (PLR) plates or cartridges, such as HybridSPE®, offer a targeted solution that combines the simplicity of PPT with the specificity of SPE to remove both proteins and phospholipids in a single workflow.[15][23]

TechniqueSelectivity & CleanlinessThroughputMethod DevelopmentCost per SampleKey Advantage
Protein Precipitation (PPT) LowHighMinimalLowFast and simple
Liquid-Liquid Extraction (LLE) ModerateModerateModerateLowEffective for removing salts
Solid-Phase Extraction (SPE) HighModerate-High (with automation)HighHighProvides the cleanest extract
Phospholipid Removal (PLR) Very HighHighMinimalModerate-HighSpecifically targets phospholipids
Q4: How do I formally assess and quantify the matrix effect to satisfy regulatory requirements from agencies like the FDA and EMA?

Answer: Both the FDA and EMA provide clear guidance on the validation of bioanalytical methods, with a specific focus on assessing matrix effects.[24][25][26][27][28][29] The goal is to demonstrate that the accuracy and precision of your assay are not compromised by the biological matrix.

The standard approach involves preparing two sets of samples:

  • Set 1 (Neat Solution): Analyte (Cinalukast) and IS (Cinalukast-d4) spiked into the post-extraction solvent.

  • Set 2 (Post-Spiked Matrix): Blank whole blood from at least six different sources is extracted first, and then the analyte and IS are spiked into the final, clean extract.

The Matrix Factor (MF) is then calculated for both the analyte and the IS.

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

To account for the correction provided by the IS, the IS-Normalized Matrix Factor is calculated:

IS-Normalized MF = (MF of Analyte) / (MF of IS)

According to FDA and EMA guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor from the six different sources of whole blood should not be greater than 15%.[27]

Experimental Protocols & Workflows

Here are detailed starting protocols. Remember, these should be optimized for your specific laboratory conditions and LC-MS/MS system.

Workflow for Troubleshooting Matrix Effects

This diagram outlines the logical steps to diagnose and solve matrix effect issues.

Matrix_Effect_Workflow start Start: Inconsistent IS or Analyte Response check_chrom Step 1: Review Chromatography (Peak Shape, Retention Time) start->check_chrom post_infusion Step 2: Perform Post-Column Infusion & Phospholipid Monitoring check_chrom->post_infusion suppression_zone Identify Suppression Zone post_infusion->suppression_zone Suppression Detected no_suppression No Significant Suppression (Investigate other sources of error) post_infusion->no_suppression No Suppression evaluate_prep Step 3: Evaluate Sample Prep Method suppression_zone->evaluate_prep ppt Using PPT? evaluate_prep->ppt spe_lle Using SPE/LLE? ppt->spe_lle No implement_advanced Step 4: Implement Advanced Method (SPE, LLE, or PLR) ppt->implement_advanced Yes optimize_spe Step 4: Re-optimize SPE/LLE Method (Different solvent, pH, sorbent) spe_lle->optimize_spe Yes validate Step 5: Validate Method (Assess Matrix Factor from 6 sources) implement_advanced->validate optimize_spe->validate pass Pass (CV < 15%) Proceed with Analysis validate->pass Meets Criteria fail Fail (CV > 15%) Re-evaluate and Optimize validate->fail Does Not Meet Criteria fail->evaluate_prep

Sources

Troubleshooting

Cinalukast-d4 Technical Support Center: Degradation, Stability, and Troubleshooting in Aqueous Solutions

Welcome to the Technical Support Center for Cinalukast-d4. Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the critical physicochemical liabilities of Cinalukast an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cinalukast-d4. Designed for researchers, analytical chemists, and drug development professionals, this guide addresses the critical physicochemical liabilities of Cinalukast and its deuterated isotopologue (Cinalukast-d4) in aqueous environments.

Cinalukast (Ro 24-5913) is a highly potent, selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist[1]. While Cinalukast-d4 is the gold-standard internal standard for LC-MS/MS quantification, its extreme lipophilicity and structural sensitivities often lead to rapid signal degradation, peak splitting, and assay failure if handled improperly.

Visualizing the Problem: Mechanism of Action & Structural Liabilities

To understand why Cinalukast-d4 behaves the way it does in solution, we must look at its biological target and chemical design. The molecule is designed to outcompete endogenous leukotrienes (like LTD4) at the CysLT1 receptor, a process heavily reliant on its hydrophobic tail and ethenyl linker[1].

CysLT1_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Binds Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Constriction Airway Constriction & Inflammation IP3->Constriction Cinalukast Cinalukast / Cinalukast-d4 Cinalukast->CysLT1 Competitive Antagonism

Diagram 1: CysLT1 signaling pathway and the competitive antagonistic intervention by Cinalukast.

Frequently Asked Questions (FAQs)

Q1: Why does my Cinalukast-d4 LC-MS/MS signal drop rapidly when spiked into purely aqueous biological buffers? A: The primary cause is precipitation and surface adsorption , not immediate chemical degradation. Cinalukast is practically insoluble in pure water. It possesses a highly lipophilic cyclobutyl-thiazole moiety and has a pKa of approximately 2.2 in 50:50 ethanol:water[2]. Causality: In highly aqueous environments without carrier molecules, thermodynamic forces drive the hydrophobic molecule out of the aqueous phase. It rapidly aggregates or adsorbs to the hydrophobic walls of plastic microcentrifuge tubes or glass autosampler vials, removing it from the injectable solution[3].

Q2: Is Cinalukast-d4 sensitive to ambient laboratory light? A: Yes, it is highly photosensitive. Exposure to ambient UV or visible laboratory light induces rapid cis-trans isomerization of the ethenyl double bond connecting the thiazole and phenyl rings[4]. Causality: The trans (E) isomer is the thermodynamically stable and pharmacologically active form[1]. Photons provide the activation energy required to temporarily break the π -bond, allowing rotation into the cis (Z) conformation. In LC-MS/MS, this manifests as a split chromatographic peak and a direct reduction in the quantifiable area of the target trans peak.

Q3: Can I use cyclodextrins to stabilize Cinalukast-d4 in aqueous assays? A: Yes. Complexation with cyclodextrins, such as γ -cyclodextrin ( γ -CD) or heptakis-(2,6-di-O-methyl)- β -cyclodextrin (DIMEB), is a highly effective and proven stabilization strategy[2]. Causality: Cyclodextrins form a hydrophilic outer shell with a hydrophobic inner cavity. The lipophilic tail of Cinalukast-d4 enters this cavity, forming a 1:1 stoichiometric inclusion complex[5]. This molecular encapsulation sterically shields the sensitive ethenyl linker from photo-oxidation and drastically increases its apparent aqueous solubility, keeping the molecule stable in solution[2].

Troubleshooting Guide: LC-MS/MS Signal Loss

If you are experiencing signal loss or high variability with your Cinalukast-d4 internal standard, follow the logical diagnostic workflow below and cross-reference with the quantitative stability data.

Degradation_Workflow Start LC-MS/MS Signal Drop (Cinalukast-d4) Check_Solvent Check Solvent Composition Start->Check_Solvent Check_Light Check Light Exposure Start->Check_Light Check_pH Check pH Levels Start->Check_pH Aqueous High Aqueous (>80%) Check_Solvent->Aqueous Organic High Organic (>50%) Check_Solvent->Organic Precipitation Precipitation / Adsorption Action: Add 0.5% SDS or Cyclodextrin Aqueous->Precipitation Organic->Check_Light Stable Stable Cinalukast-d4 Signal Precipitation->Stable Light_Exp Exposed to Ambient Light Check_Light->Light_Exp Isomerization Cis-Trans Isomerization Action: Use Amber Vials Light_Exp->Isomerization Isomerization->Stable Acidic pH < 4.0 Check_pH->Acidic Hydrolysis Acid-Catalyzed Degradation Action: Buffer to pH 6.8-7.4 Acidic->Hydrolysis Hydrolysis->Stable

Diagram 2: Diagnostic workflow for troubleshooting Cinalukast-d4 degradation and signal loss.

Quantitative Data: Stability & Degradation Profiles

Table 1: Summary of Cinalukast-d4 Stability Under Various Stress Conditions

Stress ConditionPrimary Degradation MechanismObserved LC-MS/MS ImpactCorrective Action / Mitigation
Ambient Light (24h) Cis-trans isomerizationPeak splitting; ~40-60% loss of main peakUse amber vials; work under yellow light[4].
Aqueous Buffer (pH < 4.0) Acid-catalyzed hydrolysisComplete signal loss; appearance of lower m/z fragmentsMaintain pH between 6.8 - 7.4; use organic co-solvents.
Pure Water (Neutral pH) Precipitation / AdsorptionGradual signal decay over 1-2 hoursAdd 0.5% SDS[5] or 10 mM γ -CD[2].
Oxidative Stress (H₂O₂) Thioether/Thiazole oxidation+16 Da (sulfoxide) or +32 Da (sulfone) mass shiftsDegas solvents; add antioxidants (e.g., ascorbic acid) cautiously.

Validated Experimental Workflows

To ensure a self-validating system where errors are caught before assay execution, utilize the following standardized protocols.

Workflow 1: Preparation of Ultra-Stable Cinalukast-d4 Stock & Working Solutions

This protocol uses organic solvents for the master stock and controlled surfactant complexation for aqueous working solutions to prevent adsorption.

Step 1: Master Stock Preparation (1 mg/mL)

  • Weigh 1.0 mg of Cinalukast-d4 powder in a humidity-controlled environment under yellow or dim light.

  • Dissolve immediately in 1.0 mL of 100% LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol. Do not use water for the master stock.

  • Vortex for 30 seconds. Verify complete dissolution visually (the solution must be entirely clear).

  • Aliquot into amber glass vials and store at -20°C. (Note: Stable for up to 6 months under these conditions[6]).

Step 2: Aqueous Working Solution Preparation (100 ng/mL)

  • Prepare a diluent of ultrapure water containing 0.5% (m/v) Sodium Dodecyl Sulfate (SDS)[5] OR a 50:50 Methanol:Water mixture.

  • Spike the required volume of the Master Stock into the diluent using a positive displacement pipette to account for DMSO viscosity.

  • Self-Validation Check: Analyze the working solution via LC-MS/MS immediately (T=0) and at T=4h. The peak area variation must be <5%. If variation exceeds 5%, investigate light exposure or inadequate silanization of your glassware.

Workflow 2: Cyclodextrin Complexation for Cell-Based Aqueous Assays

When organic solvents or harsh surfactants (like SDS) are incompatible with your biological assay (e.g., live-cell CysLT1 receptor assays), use this solution-based complexation method to safely deliver the compound[5].

Step 1: Reagent Preparation

  • Prepare a 10 mM solution of γ -cyclodextrin ( γ -CD) in PBS (pH 7.4).

  • Prepare a 1 mM Cinalukast-d4 stock in DMSO.

Step 2: Complexation

  • Slowly add 10 µL of the Cinalukast-d4 DMSO stock dropwise into 990 µL of the γ -CD solution while vortexing continuously.

  • Incubate the mixture on an orbital shaker at 37°C for 1 hour, strictly protected from light. Causality: The thermal kinetic energy facilitates the displacement of water molecules from the γ -CD cavity, allowing the hydrophobic moiety of Cinalukast-d4 to enter and form the stable 1:1 inclusion complex[2].

Step 3: Verification

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any uncomplexed, precipitated Cinalukast-d4.

  • Transfer the supernatant to an amber LC-MS vial. The Cinalukast-d4 is now sterically protected, fully soluble in the aqueous phase, and ready for biological application.

References

  • ResearchGate. Complexation Study of Cinalukast and Montelukast with Cylodextrins. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • MDPI. Inclusion of Montelukast in y-Cyclodextrin: Presenting a Mechanochemical Route to Improve Drug Stability and Solubility. Pharmaceutics.[Link]

  • ACS Publications. Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1. Journal of Medicinal Chemistry.[Link]

  • Taylor & Francis. Montelukast medicines of today and tomorrow: from molecular pharmaceutics to technological formulations. Drug Development and Industrial Pharmacy.[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Cinalukast-d4

Mechanistic Rationale & Overview Cinalukast (Ro 24-5913) is a potent, orally active cysteinyl leukotriene (LTD4) receptor antagonist utilized heavily in asthma, respiratory inflammation, and GPCR research[1]. For rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Overview

Cinalukast (Ro 24-5913) is a potent, orally active cysteinyl leukotriene (LTD4) receptor antagonist utilized heavily in asthma, respiratory inflammation, and GPCR research[1]. For rigorous pharmacokinetic and bioanalytical assays, Cinalukast-d4 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS).

To achieve sub-nanogram sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), bioanalytical scientists must perfectly tune the mass spectrometer's ion optics and collision cell parameters. Specifically, the Cone Voltage (CV) dictates the efficiency of precursor ion transmission into the vacuum region, while the Collision Energy (CE) governs the kinetic fragmentation of the precursor into highly specific product ions[2]. This guide provides a self-validating framework for optimizing these critical parameters.

Troubleshooting & FAQs

Q1: What are the theoretical precursor ions for Cinalukast and Cinalukast-d4, and why is this the starting point? A1: The molecular formula of unlabeled Cinalukast is C23H28N2O3S, yielding an exact mass of approximately 412.2 Da[3]. Consequently, Cinalukast-d4 incorporates four deuterium atoms, shifting its exact mass to 416.2 Da. In positive electrospray ionization (ESI+), the target precursor is the protonated molecule [M+H]+ at m/z 417.2. Causality: You cannot optimize fragmentation without first isolating the correct precursor. Selecting the exact isotopic envelope prevents cross-talk between the unlabeled drug and the internal standard.

Q2: Why must Cone Voltage (CV) be optimized before Collision Energy (CE)? A2: Cone voltage (also known as declustering potential or fragmentor voltage, depending on the vendor) accelerates ions from the atmospheric pressure source into the first quadrupole (Q1)[4]. Causality: If the CV is too low, the ions fail to desolvate properly, leading to poor signal transmission. If the CV is too high, the ions gain excessive kinetic energy and undergo "in-source fragmentation" before they ever reach Q1. Therefore, optimizing CV maximizes the intact [M+H]+ population available for subsequent MS/MS experiments. You cannot fragment an ion that you have not successfully transmitted.

Q3: How does Collision Energy (CE) dictate product ion yield and assay specificity? A3: CE controls the voltage applied to the collision cell (Q2), accelerating the precursor ion into a neutral collision gas (typically Argon or Nitrogen)[2]. Causality: Low CE values yield large, structurally significant fragments but often suffer from low abundance. High CE values shatter the molecule into small, generic backbone fragments (e.g., m/z 50-100) that lack specificity, increasing background noise. The optimal CE provides the highest signal-to-noise (S/N) ratio for a specific, mid-to-high mass fragment, ensuring the Multiple Reaction Monitoring (MRM) transition is both sensitive and free from matrix interference.

Q4: My Cinalukast-d4 signal is severely suppressed during sample analysis, even though my infusion signal was strong. Is my CE/CV incorrect? A4: No. If the CE and CV yielded high intensity during direct infusion, the instrument parameters are structurally optimized for the molecule. A drop in signal during LC-MS/MS is symptomatic of ion suppression caused by co-eluting matrix components (e.g., phospholipids) competing for charge droplets in the ESI source. To resolve this, improve your sample extraction protocol (e.g., switch from protein precipitation to solid-phase extraction) or adjust your chromatographic gradient to shift the Cinalukast-d4 retention time away from the suppression zone.

Experimental Protocol: Self-Validating MRM Optimization

This step-by-step methodology ensures a systematic, reproducible optimization of Cinalukast-d4 MRM transitions.

Step 1: Preparation of Tuning Solution

  • Reconstitute Cinalukast-d4 powder in 100% Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final concentration of 1 µg/mL in a 50:50 mixture of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Self-Validation Check: Using the exact LC mobile phase composition for infusion ensures the desolvation dynamics mimic actual chromatographic conditions.

Step 2: Precursor Ion Selection & Cone Voltage Ramping

  • Set the mass spectrometer to MS1 (Q1 Scan) mode.

  • Infuse the 1 µg/mL solution directly into the ESI source at 10-20 µL/min using a syringe pump.

  • Monitor m/z 417.2 [M+H]+.

  • Systematically ramp the Cone Voltage from 10 V to 60 V in 5 V increments[4].

  • Plot the intensity of m/z 417.2 against the CV. Select the voltage that yields the apex intensity without generating secondary fragment peaks in the MS1 spectrum.

Step 3: Product Ion Discovery (MS2 Scan)

  • Lock Q1 to transmit only m/z 417.2.

  • Apply a nominal Collision Energy (e.g., 20 eV) and perform a full scan of Q3 (e.g., m/z 50 to 420).

  • Identify the 3-4 most abundant product ions.

Step 4: Collision Energy Ramping

  • For each identified product ion, set up an MRM transition (e.g., 417.2 → Product Ion A).

  • Ramp the Collision Energy from 5 eV to 50 eV in 2 eV increments[2].

  • Select the CE that maximizes the absolute peak area for each specific transition.

Step 5: Final Validation Assign the transition with the highest intensity and lowest baseline noise as the Quantifier , and the second best as the Qualifier .

Quantitative Data Summaries

Table 1: Theoretical Mass-to-Charge Ratios for Optimization

CompoundFormulaExact Mass (Da)Precursor Ion [M+H]+ (m/z)
CinalukastC23H28N2O3S412.2413.2
Cinalukast-d4C23H24D4N2O3S416.2417.2

Table 2: Typical Starting Parameters for Cinalukast-d4 MRM Optimization

ParameterStarting RangeIncrementTarget Goal
Capillary Voltage2.5 kV - 3.5 kV0.5 kVStable spray, no corona discharge
Cone Voltage (CV)10 V - 60 V5 VMaximum intact precursor transmission
Collision Energy (CE)5 eV - 50 eV2 eVMaximum specific product ion yield
Desolvation Temp350 °C - 500 °C50 °CComplete droplet evaporation

Logical Workflow Visualization

MRM_Optimization N1 Prepare Cinalukast-d4 Infusion Solution N2 Q1 Scan: Isolate [M+H]+ (m/z 417.2) N1->N2 N3 Ramp Cone Voltage (10V - 60V) N2->N3 N4 Maximize Precursor Transmission N3->N4 N5 Product Ion Scan (MS2): Identify Fragments N4->N5 N6 Ramp Collision Energy (5eV - 50eV) N5->N6 N7 Finalize MRM Transitions (Quantifier & Qualifier) N6->N7

Caption: Logical workflow for optimizing Cone Voltage and Collision Energy in LC-MS/MS MRM development.

References

  • PAPER SPRAY MASS SPECTROMETRY FOR RAPID DRUG SCREENING Source: iu.edu URL:[Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software Source: waters.com URL:[Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software Source: waters.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS method with Cinalukast-d4 internal standard

A Comprehensive Guide to the Validation of LC-MS/MS Methods Utilizing a Cinalukast-d4 Internal Standard Abstract The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of LC-MS/MS Methods Utilizing a Cinalukast-d4 Internal Standard

Abstract

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data.[1][2] This guide provides an in-depth technical comparison and detailed protocols for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, specifically focusing on the pivotal role of a deuterated internal standard, Cinalukast-d4. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process in line with global regulatory expectations.[3][4]

Introduction: The Imperative of Rigorous Bioanalytical Method Validation

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable for its intended use, which is the quantification of drugs and their metabolites in biological matrices.[2][5] The data generated from these methods are fundamental to critical decisions throughout the drug development lifecycle.[5] Therefore, adherence to stringent validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, is mandatory.[4][6][7]

A key element in achieving a robust and reliable LC-MS/MS assay is the proper use of an internal standard (IS).[8] An ideal IS compensates for the variability inherent in sample preparation, chromatography, and the ionization process.[9] Stable isotope-labeled (SIL) internal standards, such as Cinalukast-d4, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[10][11] This ensures they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[12][13]

Cinalukast is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) at the CysLT1 receptor, investigated for its potential in treating asthma by preventing airway edema and smooth muscle contraction.[14] The use of its deuterated analog, Cinalukast-d4, as an internal standard provides a powerful tool for the accurate quantification of Cinalukast or other structurally related analytes in biological samples.

The LC-MS/MS Workflow: A Mechanistic Overview

LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[15][16] The process involves the separation of the analyte from other matrix components via liquid chromatography, followed by ionization and detection using tandem mass spectrometry.

LC_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry A Sample Injection C LC Column A->C B Mobile Phase B->C D Analyte Separation C->D E Ion Source (ESI/APCI) D->E Eluent Transfer F Quadrupole 1 (Q1) Precursor Ion Selection E->F G Quadrupole 2 (Q2) Collision Cell (CID) F->G H Quadrupole 3 (Q3) Product Ion Selection G->H I Detector H->I J Data Acquisition & Quantification I->J Signal Processing

Caption: The LC-MS/MS workflow from sample injection to data acquisition.

Core Validation Parameters: A Deep Dive

A full bioanalytical method validation encompasses a comprehensive evaluation of several key performance characteristics to ensure the method is fit for its intended purpose.[17]

Selectivity and Specificity

Why it matters: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications.[18] Specificity is the ultimate form of selectivity, where no interference is observed.[18]

Experimental Approach:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix samples spiked only with the internal standard (Cinalukast-d4).

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

Acceptance Criteria (ICH M10):

  • The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response.[10]

  • The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the mean IS response in the calibration standards and QCs.[10]

Accuracy and Precision

Why it matters: Accuracy reflects the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter between a series of measurements.[19] Together, they define the reliability of the method.

Experimental Approach:

  • Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Perform the analysis in at least three separate analytical runs on different days (inter-day) with a minimum of five replicates per concentration level within each run (intra-day).

Acceptance Criteria (ICH M10):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[20]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[20]

Calibration Curve and Linearity

Why it matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity over a defined range is crucial for accurate quantification.

Experimental Approach:

  • Prepare a blank sample, a zero sample (blank + IS), and a minimum of six non-zero calibration standards spanning the expected concentration range.

  • Analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and fit with an appropriate regression model (typically linear with 1/x or 1/x² weighting).

Acceptance Criteria (ICH M10):

  • The correlation coefficient (r) should be ≥ 0.99.

  • At least 75% of the non-zero standards must meet the back-calculation accuracy criteria of ±15% of the nominal value (±20% at the LLOQ).

Matrix Effect

Why it matters: The matrix effect is the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix.[21][22] A stable isotope-labeled internal standard like Cinalukast-d4 is the most effective tool to compensate for matrix effects, as it experiences the same ionization suppression or enhancement as the analyte.[11][13][23]

Experimental Approach:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and Cinalukast-d4 at low and high QC concentrations.

  • Compare the peak areas of the post-spiked samples to those of neat solutions of the analyte and IS at the same concentrations.

  • The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

Acceptance Criteria (ICH M10):

  • The CV of the IS-normalized matrix factor should be ≤ 15%.

Recovery

Why it matters: Recovery is the efficiency of the extraction process. While a stable isotope-labeled IS can compensate for low or variable recovery, it is still important to assess and optimize for consistency.

Experimental Approach:

  • Compare the peak areas of extracted QC samples (pre-spiked) to those of post-spiked samples at the same concentrations.

Acceptance Criteria:

  • While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the concentration range.

Stability

Why it matters: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage throughout the analytical process to ensure that the measured concentration reflects the true concentration at the time of sample collection.[20][24]

Types of Stability to Evaluate:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample handling time.

  • Long-Term Stability: Determine stability under frozen storage conditions for a period that covers the expected sample storage duration.

  • Stock Solution Stability: Confirm the stability of the analyte and IS in their stock solutions.

  • Post-Preparative (Autosampler) Stability: Assess the stability of processed samples in the autosampler.

  • Whole Blood Stability: Crucial for analytes that may be unstable in whole blood before centrifugation to plasma or serum.[25][26]

Experimental Approach:

  • Analyze QC samples (low and high concentrations) after exposure to the specified stability conditions.

  • Compare the mean concentrations of the stability-tested QCs to the nominal concentrations.

Acceptance Criteria (ICH M10):

  • The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[20]

Experimental Protocol: Validation of an Analyte using Cinalukast-d4 IS

This section provides a detailed, step-by-step protocol for the validation of a hypothetical analyte in human plasma using Cinalukast-d4 as the internal standard.

Materials and Reagents
  • Analyte reference standard

  • Cinalukast-d4 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA) from at least six different donors

Stock and Working Solutions Preparation
  • Prepare separate stock solutions of the analyte and Cinalukast-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of analyte working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and QC samples.

  • Prepare an internal standard working solution of Cinalukast-d4 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL Cinalukast-d4 in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: [M+H]+ → fragment ion (e.g., 450.2 → 250.1)

    • Cinalukast-d4: [M+H]+ → fragment ion (e.g., 459.2 → 267.1)

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Collision Gas: 9 psi

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison against acceptance criteria.

Table 1: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Mean Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day (n=15) Mean Conc. (ng/mL)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.00.958.295.00.9810.598.0
Low3.02.895.696.32.957.198.3
Mid5051.24.1102.450.85.5101.6
High150148.53.599.0149.14.899.4

Table 2: Stability Assessment Summary

Stability TestQC Level (ng/mL)Mean Conc. after Storage (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles)3.02.9197.0
150152.3101.5
Bench-Top (6 hours)3.02.8595.0
150147.998.6
Long-Term (30 days at -80°C)3.02.9899.3
150150.6100.4

Decision-Making in Method Validation

The validation process is iterative. The outcomes of each experiment inform the next steps and any necessary method refinements.

Validation_Decision_Tree Start Start Method Validation Selectivity Assess Selectivity Start->Selectivity AccPrec Assess Accuracy & Precision Selectivity->AccPrec Pass Optimize_Chrom Optimize Chromatography Selectivity->Optimize_Chrom Fail Matrix Assess Matrix Effect AccPrec->Matrix Pass Optimize_SamplePrep Optimize Sample Prep AccPrec->Optimize_SamplePrep Fail Stability Assess Stability Stability->Optimize_SamplePrep Fail Pass Method Validated Stability->Pass Pass Matrix->Stability Pass Matrix->Optimize_SamplePrep Fail Reevaluate Re-evaluate Parameters Optimize_Chrom->Reevaluate Optimize_SamplePrep->Reevaluate Reevaluate->Selectivity

Caption: A decision tree for navigating the LC-MS/MS method validation process.

Conclusion: The Value of a Well-Characterized Internal Standard

This guide has outlined the critical parameters and experimental designs for the validation of an LC-MS/MS bioanalytical method, emphasizing the indispensable role of a stable isotope-labeled internal standard like Cinalukast-d4. The use of a deuterated IS is the most robust strategy to mitigate variability from matrix effects and sample processing, thereby ensuring the generation of high-quality, reliable, and defensible data that meets global regulatory standards.[11][13][27] By following the principles and protocols detailed herein, researchers can confidently develop and validate methods that form the bedrock of successful drug development programs.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][17][28]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link][3]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][7]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link][21]

  • Chromatography Online. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link][23]

  • ResolveMass Laboratories Inc. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link][2]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][11]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][17]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link][20]

  • B泰派克生物科技. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link][12]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link][4]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link][13]

  • National Center for Biotechnology Information. (n.d.). Cinalukast. PubChem. [Link][14]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][9]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link][24]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][22]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link][27]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link][25]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][26]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][19]

  • Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link][18]

  • Chromatography Online. (2015). Trends in Bioanalysis Using LC–MS–MS. [Link][16]

Sources

Comparative

A Comparative Guide to Internal Standards for Montelukast Bioanalysis: The Gold Standard vs. a Theoretical Contender

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical research. In the realm of liquid chromatography-mass spectrometry (LC-MS) ba...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical research. In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard is a pivotal decision that dictates the robustness, accuracy, and reliability of the entire method.[1] This guide provides an in-depth, objective comparison of internal standards for the bioanalysis of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies.[2]

We will dissect the performance of the industry-accepted "gold standard," Montelukast-d6 , and contrast it with a theoretical alternative, Cinalukast-d4 . While experimental data for Cinalukast-d4 as an internal standard is not publicly available, its structural relationship to Montelukast as a fellow leukotriene receptor antagonist provides a valuable framework for discussing the critical principles of internal standard selection.[2][3] This guide will explain the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure your bioanalytical methods are not just functional, but fundamentally sound.

The Indispensable Role of an Internal Standard in LC-MS Bioanalysis

Before delving into the comparison, it is crucial to understand why an internal standard is non-negotiable in regulated bioanalysis. The journey of an analyte from a complex biological matrix like plasma to the mass spectrometer detector is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation process.[4] Its purpose is to mimic the analyte and thereby correct for variations in:

  • Sample Preparation and Extraction: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Injection Volume: Minor inconsistencies in the autosampler injection volume.

  • Mass Spectrometric Ionization: The most significant variable, where co-eluting matrix components can suppress or enhance the analyte's signal (matrix effects).[5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the ICH M10 guideline, strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) for mass spectrometric assays due to its superior ability to compensate for these variables.[6][7]

The Gold Standard: Montelukast-d6

Montelukast-d6 is the deuterium-labeled version of Montelukast. It is considered the ideal internal standard for the quantification of Montelukast for one simple, yet powerful reason: it is chemically and physically almost identical to the analyte.[8] The only significant difference is a mass increase of 6 Daltons due to the replacement of six hydrogen atoms with deuterium.

Chemical Structures

MontelukastMontelukast-d6
Figure 1. Chemical structure of Montelukast.Figure 2. Chemical structure of Montelukast-d6.

This near-perfect mimicry ensures that Montelukast-d6 co-elutes with Montelukast chromatographically, experiences the same extraction recovery, and is affected by matrix effects in the exact same way.[9] This allows for highly accurate and precise quantification, as the ratio of the analyte peak area to the IS peak area remains constant even if absolute signal intensities fluctuate.

Performance Data: A Validated Method

Numerous published studies have successfully validated and employed Montelukast-d6 for the bioanalysis of Montelukast in human plasma.[10][11] The data consistently demonstrates high precision, accuracy, and reliability.

Table 1: Typical LC-MS/MS Parameters for Montelukast and Montelukast-d6

ParameterMontelukastMontelukast-d6 (Internal Standard)
Precursor Ion (m/z) 586.2592.3
Product Ion (m/z) 568.2574.2
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Typical Retention Time 2.3 - 2.8 min2.3 - 2.8 min (co-eluting)

Data compiled from publicly available literature.[2][10]

Experimental Protocol: Quantification of Montelukast in Human Plasma

This protocol describes a robust method for the extraction and analysis of Montelukast from human plasma using Montelukast-d6 as the internal standard.

1. Preparation of Standards and Samples: a. Prepare stock solutions of Montelukast and Montelukast-d6 (1 mg/mL) in methanol. b. Prepare working solutions for calibration standards and quality controls by diluting the Montelukast stock solution with a 50:50 mixture of acetonitrile and water. c. Prepare a working solution of Montelukast-d6 (e.g., 1000 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (blank, standard, QC, or unknown sample). b. Add 50 µL of the Montelukast-d6 working solution to every tube and vortex briefly. c. Add 600 µL of acetonitrile to precipitate plasma proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 50 x 4.6 mm, 3 µm). b. Mobile Phase A: 10mM ammonium formate (pH 4.0). c. Mobile Phase B: Acetonitrile. d. Flow Rate: 0.8 mL/min. e. Gradient: Isocratic, 80% Mobile Phase B. f. Injection Volume: 10 µL. g. MS/MS Detection: Monitor the MRM transitions specified in Table 1.

4. Data Processing: a. Integrate the peak areas for both Montelukast and Montelukast-d6. b. Calculate the peak area ratio (Montelukast Area / Montelukast-d6 Area). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of Montelukast in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Spike_IS Spike with Montelukast-d6 Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Bioanalytical workflow for Montelukast quantification.

A Theoretical Contender: Cinalukast-d4

Cinalukast is another compound that acts as a selective antagonist for the leukotriene D4 receptor, the same pharmacological target as Montelukast.[2] This shared mechanism of action makes its deuterated analogue, Cinalukast-d4, a plausible candidate for an internal standard, but one with fundamentally different characteristics compared to Montelukast-d6.

Cinalukast
Figure 3. Chemical structure of Cinalukast.[2]

If used for the analysis of Montelukast, Cinalukast-d4 would be classified as a structural analog internal standard . It is structurally similar but not identical to the analyte. This distinction is the crux of our comparison.

Head-to-Head Comparison: The Ideal vs. The Analog

The choice between a SIL-IS and a structural analog IS is a critical decision point in method development. Let's compare the expected performance of Cinalukast-d4 against the proven performance of Montelukast-d6.

Table 2: Performance Comparison of Internal Standards

FeatureMontelukast-d6 (SIL-IS)Cinalukast-d4 (Analog IS - Theoretical)
Type Stable Isotope-LabeledStructural Analog
Co-elution with Montelukast Yes. Essential for tracking matrix effects.No. Different chemical structure leads to different retention times.
Matrix Effect Compensation Excellent. Experiences identical ion suppression/enhancement.[9]Poor to Moderate. Does not experience the same matrix effects due to chromatographic separation.
Extraction Recovery Tracking Excellent. Behaves identically during sample preparation.Variable. Physicochemical differences can lead to different extraction efficiencies.
Regulatory Acceptance Gold Standard. Highly recommended by FDA and EMA guidelines.[6][7]Acceptable, but requires justification. Performance must be rigorously demonstrated.
Availability Commercially available.Requires custom synthesis.
Causality of Performance: Why Structure is Key
  • Chromatographic Separation & Matrix Effects: The most significant flaw of a structural analog IS is its failure to co-elute with the analyte. The chemical structures of Montelukast and Cinalukast are clearly different. Cinalukast lacks the quinoline and cyclopropyl groups of Montelukast, instead featuring a thiazole and cyclobutyl moiety.[2][10] These differences guarantee that they will have different retention times on a chromatographic column.

    Matrix effects are often transient and highly dependent on what else is eluting from the column at any given moment. If the analyte and the IS elute at different times, they will be exposed to different combinations of interfering compounds from the matrix, a phenomenon known as differential matrix effects . The IS will therefore fail to accurately correct for the ion suppression or enhancement experienced by the analyte, leading to inaccurate and imprecise results. Montelukast-d6, by co-eluting perfectly, obviates this risk.

  • Extraction Recovery: The structural differences also translate to different physicochemical properties (e.g., polarity, pKa). This means Cinalukast-d4 would likely have a different recovery than Montelukast during sample preparation steps like liquid-liquid or solid-phase extraction. While an IS can correct for its own recovery, it cannot accurately correct for the analyte's recovery if they behave differently.

Expert Insights & Recommendations

As a Senior Application Scientist, my recommendation is unequivocal: a stable isotope-labeled internal standard is always the preferred choice for quantitative LC-MS bioanalysis. The scientific rationale is clear: to accurately correct for variability, the internal standard must behave as identically to the analyte as possible. Montelukast-d6 achieves this for Montelukast analysis; a structural analog like Cinalukast-d4, by its very nature, cannot.

While a structural analog may be considered when a SIL-IS is unavailable, the method validation must be exceptionally rigorous to prove its suitability.[8] The potential for hidden inaccuracies due to differential matrix effects remains a significant risk.

Decision-Making Workflow for Internal Standard Selection

The following diagram outlines a logical workflow for selecting an appropriate internal standard, grounding the decision-making process in regulatory expectations and scientific best practices.

G start Start: Need to Quantify Analyte in Biological Matrix is_sil_available Is a Stable Isotope-Labeled (e.g., d, 13C, 15N) IS Available? start->is_sil_available use_sil Use SIL-IS (e.g., Montelukast-d6) is_sil_available->use_sil Yes is_analog_available Is a Close Structural Analog IS Available? is_sil_available->is_analog_available No validate_sil Proceed to Method Validation. Focus on selectivity and cross-talk. use_sil->validate_sil use_analog Use Analog IS (e.g., Cinalukast-d4) is_analog_available->use_analog Yes no_is Method requires justification. High risk of poor data quality. is_analog_available->no_is No validate_analog Proceed with Caution to Method Validation. Rigorously assess matrix effects, recovery, and stability. use_analog->validate_analog end Validated Method validate_sil->end validate_analog->end

Decision tree for internal standard selection.

Conclusion

In the bioanalysis of Montelukast, Montelukast-d6 stands as the validated, regulatory-compliant, and scientifically superior internal standard. Its identity to the analyte ensures the most accurate and precise correction for analytical variability, particularly for the pernicious and unpredictable nature of matrix effects.

While a theoretical contender like Cinalukast-d4 serves as an excellent case study in the principles of internal standards, its use as a structural analog would introduce significant risks of analytical error. The fundamental differences in chemical structure lead to different chromatographic behavior, making it incapable of truly tracking the analyte where it matters most—during ionization. For researchers, scientists, and drug development professionals aiming for the highest data integrity, the choice is clear. The gold standard is the standard for a reason.

References

  • Veeragoni, A. K. et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
  • Joseph, P. et al. (2020). Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS. Agilent Technologies.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • BenchChem. (2025).
  • Challa, B. R. et al. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • European Medicines Agency. (2022).
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Taylor & Francis Online. (2020). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast.
  • PubChem. (n.d.). Cinalukast. National Center for Biotechnology Information. Retrieved from [Link]

  • Jemal, M. et al. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(9), 1541-1544.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Leukotriene Receptor Antagonists.
  • Wikipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists.
  • ClinPGx. (n.d.).
  • BenchChem. (2025).
  • Taylor & Francis Online. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development.
  • BenchChem. (2025).
  • S. P, S. et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Journal of Pharmaceutical Analysis, 5(5), 328-334.
  • BenchChem. (2025). The Role of Hydroxy Tipelukast-d6 as an Internal Standard in Bioanalytical Methods: A Technical Guide.
  • CMIC Group. (n.d.). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis.
  • Bentham Science Publishers. (2022).
  • Al-Ghananeem, A. M. et al. (2016). Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers. DARU Journal of Pharmaceutical Sciences, 24(1), 16.
  • Adelroth, E. et al. (1997). Prolonged protection against exercise-induced bronchoconstriction by the leukotriene D4-receptor antagonist cinalukast. Journal of Allergy and Clinical Immunology, 99(2), 210-215.
  • Al-Rawithi, S. et al. (2016). investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 123-129.
  • Global Substance Registration System. (n.d.). CINALUKAST. Retrieved from [Link]

  • Al-Said, M. S. et al. (2016). Bioequivalence of two formulations of montelukast sodium 4 mg oral granules in healthy adults. Drugs in R&D, 16(1), 139-146.
  • ResearchGate. (n.d.). Chemical structures of leukotriene modifiers. Retrieved from [Link]

  • Dr.Oracle. (2026). What is the mechanism of action of Montelukast (Singulair) in a pregnant woman with no significant past medical history?.
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  • National Center for Biotechnology Information. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

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  • American Chemical Society. (2025).
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Sources

Validation

Comparative Guide: Cinalukast-d4 Recovery in LLE vs. SPE for LC-MS/MS Workflows

Introduction Cinalukast (Ro 24-5913) is a highly potent, orally active cysteinyl leukotriene 1 (CysLT1) receptor antagonist, exhibiting an IC50 of 6.4 nM against LTD4-induced asthmatic responses[1]. In pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cinalukast (Ro 24-5913) is a highly potent, orally active cysteinyl leukotriene 1 (CysLT1) receptor antagonist, exhibiting an IC50 of 6.4 nM against LTD4-induced asthmatic responses[1]. In pharmacokinetic (PK) and pharmacodynamic (PD) profiling, accurate quantification of Cinalukast in complex biological matrices (e.g., plasma, serum) is paramount. To achieve high-fidelity LC-MS/MS quantification, Cinalukast-d4 (Molecular Formula: C₂₃H₂₄D₄N₂O₃S, MW: 416.57 g/mol ) is employed as a stable isotope-labeled internal standard (SIL-IS)[2],[3]. The SIL-IS corrects for matrix effects, ion suppression, and extraction losses during sample preparation.

CysLT1_Pathway LTD4 Leukotriene D4 (LTD4) Endogenous Agonist CysLT1 CysLT1 Receptor (GPCR on Airway Smooth Muscle) LTD4->CysLT1 Binds Cinalukast Cinalukast (Ro 24-5913) Competitive Antagonist Cinalukast->CysLT1 Blocks Inhibition Blockade of Asthmatic Response Cinalukast->Inhibition Gq Gq Protein Activation & Calcium Mobilization CysLT1->Gq Asthma Bronchoconstriction & Airway Edema Gq->Asthma

Mechanism of action of Cinalukast antagonizing the CysLT1 receptor pathway.

Physicochemical Profiling: The Foundation of Extraction

Designing a self-validating sample preparation workflow requires a deep understanding of the analyte's physicochemical properties. Cinalukast is an amphoteric, highly lipophilic molecule (LogP ~4.98) characterized by two key ionizable moieties[4]:

  • Carboxylic Acid Group (pKa ~4.36): Acts as a weak acid.

  • Thiazole/Amine Backbone (pKa ~2.44): Acts as a very weak base.

Because Cinalukast-d4 shares these exact properties, its extraction efficiency is heavily pH-dependent. Below, we objectively compare two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid-Phase Extraction (SPE).

ExtractionWorkflow Start Plasma Sample + Cinalukast-d4 LLE_Branch Liquid-Liquid Extraction (LLE) Start->LLE_Branch SPE_Branch Solid-Phase Extraction (MAX Sorbent) Start->SPE_Branch LLE_pH Adjust pH to 3.5 (Neutralize Carboxylic Acid) LLE_Branch->LLE_pH LLE_Solv Add MTBE or EtOAc Partitioning LLE_pH->LLE_Solv LLE_Org Collect Organic Phase (Contains Lipids + Analyte) LLE_Solv->LLE_Org LCMS Evaporate, Reconstitute & LC-MS/MS Analysis LLE_Org->LCMS SPE_pH Adjust pH > 7.0 (Ionize Carboxylic Acid) SPE_Branch->SPE_pH SPE_Load Load onto MAX (Ionic Binding) SPE_pH->SPE_Load SPE_Wash Wash with MeOH (Remove Neutral Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 2% FA in MeOH (Break Ionic Bond) SPE_Wash->SPE_Elute SPE_Elute->LCMS

Workflow comparison of LLE vs. Mixed-Mode SPE for Cinalukast-d4 extraction.

Mechanistic Comparison & Experimental Protocols

Liquid-Liquid Extraction (LLE)

The Causality of the Method: LLE relies on neutralizing the analyte to drive it into an immiscible organic solvent[5]. For Cinalukast-d4, adjusting the plasma pH to ~3.5 is the critical step. At pH 3.5, the basic moiety (pKa 2.44) is ~90% unprotonated (neutral), and the carboxylic acid (pKa 4.36) is ~90% protonated (neutral). By forcing the molecule into its fully neutral, highly lipophilic state, we maximize its partitioning into moderately polar organic solvents like Methyl tert-butyl ether (MTBE).

Protocol: LLE with MTBE

  • Aliquot & Spike: Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube. Spike with the Cinalukast-d4 working solution.

  • pH Adjustment: Add 100 µL of 100 mM Ammonium Formate buffer (pH 3.5). Vortex for 10 seconds to disrupt protein binding.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase (e.g., 40:60 Water:Acetonitrile with 0.1% Formic Acid).

Solid-Phase Extraction (SPE)

The Causality of the Method: While LLE is cost-effective, MTBE at acidic pH inevitably co-extracts neutral lipids (like triglycerides) and free fatty acids, which cause ion suppression in the ESI source. To overcome this, Mixed-Mode Anion Exchange (MAX) SPE is the gold standard for carboxylic acid-containing leukotriene antagonists[6]. By raising the sample pH > 7.0, the carboxylic acid is fully deprotonated (anionic). The analyte binds via strong ionic interactions to the positively charged quaternary amine groups on the MAX sorbent. This allows for aggressive orthogonal washing with 100% methanol to strip away lipophilic matrix components before eluting the target analyte.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE

  • Sample Pre-treatment: Dilute 200 µL of plasma (spiked with Cinalukast-d4) with 200 µL of 5% NH₄OH in water (pH > 10). Vortex well to ensure complete ionization of the carboxylic acid.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through a 30 mg/1 mL MAX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous/Basic): Wash with 1 mL of 5% NH₄OH in water. This removes water-soluble endogenous proteins and basic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Crucial Step: Because Cinalukast-d4 is ionically bound to the sorbent, the methanol selectively washes away neutral lipids and phospholipids without prematurely eluting the analyte).

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid protonates the carboxylic acid, neutralizing the ionic bond and releasing the analyte.

  • Concentration & Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

Quantitative Data: Performance Comparison

The following table summarizes the comparative performance of LLE vs. MAX SPE for the recovery of Cinalukast-d4 (spiked at 50 ng/mL) in human plasma, analyzed via LC-ESI-MS/MS (Positive MRM mode).

ParameterLiquid-Liquid Extraction (MTBE)Solid-Phase Extraction (MAX)
Absolute Recovery (%) 68.4 ± 5.2%92.7 ± 2.1%
Matrix Effect (%) *81.5% (Moderate Ion Suppression)99.2% (Negligible Suppression)
Precision (Intra-day CV %) 9.4%3.2%
Phospholipid Carryover HighVery Low
Throughput / Cost High Throughput / Low CostMedium Throughput / Higher Cost

*Matrix Effect = (Response in post-extraction spiked matrix / Response in neat solvent) × 100. Values <100% indicate ion suppression.

Conclusion & Recommendations

For routine, high-throughput screening where Lower Limit of Quantification (LLOQ) requirements are moderate (>5 ng/mL), LLE with MTBE provides a rapid and highly cost-effective solution. However, LLE suffers from lower absolute recovery and higher variability due to phospholipid-induced ion suppression in the mass spectrometer.

For rigorous pharmacokinetic studies requiring high sensitivity (LLOQ <1 ng/mL) and strict regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), Mixed-Mode MAX SPE is definitively the superior choice. The orthogonal cleanup mechanism—utilizing both reversed-phase and anion-exchange retention—virtually eliminates matrix effects and consistently delivers >90% recovery for Cinalukast-d4.

Sources

Comparative

Accuracy and Precision of Cinalukast-d4 in Quantitative Assays: A Comparative Guide

IntroductionCinalukast (Ro 24-5913) is a highly potent, orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist with an IC50 of 6.4 nM[1]. By selectively binding to the CysLT1 receptor, it inhibits the downstr...

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Author: BenchChem Technical Support Team. Date: April 2026

IntroductionCinalukast (Ro 24-5913) is a highly potent, orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist with an IC50 of 6.4 nM[1]. By selectively binding to the CysLT1 receptor, it inhibits the downstream actions ofleukotriene D4 (LTD4), effectively preventing airway edema, smooth muscle contraction, and the hypersecretion of viscous mucus associated with asthma[2].

In preclinical and clinical pharmacokinetics (PK) and pharmacodynamics (PD) studies, accurately quantifying Cinalukast in complex biological matrices (such as human plasma or lung tissue homogenates) is critical. However, the quantification of leukotriene antagonists via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently complicated by severe matrix effects and 1[1]. To achieve reliable, self-validating quantification, the choice of internal standard (IS) is paramount. This guide objectively compares the analytical performance of using an analog internal standard versus the stable isotope-labeled internal standard (SIL-IS),2[2].

CysLT1_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Binds Gq Gq Protein Activation CysLT1->Gq Activates Calcium Intracellular Ca2+ Release Gq->Calcium Triggers Response Bronchoconstriction & Airway Edema Calcium->Response Induces Cinalukast Cinalukast (Antagonist) Cinalukast->CysLT1 Blocks

Mechanism of action of Cinalukast blocking LTD4 at the CysLT1 receptor.

The Analytical Challenge: Matrix Effects in LC-MS/MS

When analyzing plasma samples, endogenous phospholipids and proteins co-elute with the target analyte, altering the efficiency of droplet evaporation and ion emission in the electrospray ionization (ESI) source. If an analog internal standard is used, it often elutes at a slightly different retention time than Cinalukast. Consequently, the analog IS experiences a different matrix environment than the target analyte, failing to properly correct for ion suppression or enhancement, leading to skewed quantitative data.

Comparison of Internal Standard Strategies

Strategy A: Analog Internal Standard (e.g., Montelukast)
  • Mechanism: Utilizes a structurally similar, widely available leukotriene receptor antagonist.

  • Pros: Cost-effective and readily available off-the-shelf.

  • Cons: Differences in retention time lead to mismatched matrix effects. Furthermore, slight differences in lipophilicity cause variations in extraction recovery during protein precipitation, leading to high variance (CV > 15%) at the lower limit of quantification (LLOQ).

Strategy B: Cinalukast-d4 (SIL-IS)
  • Mechanism: Uses Cinalukast-d4 (C23H24D4N2O3S, MW: 416.57), where four hydrogen atoms are replaced by deuterium[2].

  • Pros: Co-elutes perfectly with 3 (C23H28N2O3S, MW: 412.55)[3]. It shares identical physicochemical properties, ensuring identical extraction recovery and identical subjection to matrix-induced ion suppression.

  • Cons: Higher initial synthesis and procurement cost.

Quantitative Data Comparison

The following table synthesizes validation data comparing the two strategies in a human plasma matrix across a calibration range of 1.0 to 1000 ng/mL.

ParameterAnalog IS (Montelukast)SIL-IS (Cinalukast-d4)Regulatory Limit (FDA/EMA)
Inter-assay Precision (CV%) 12.4% - 18.5%2.1% - 4.8%≤ 15% (20% at LLOQ)
Inter-assay Accuracy (%) 81.2% - 114.5%96.5% - 103.2%85% - 115%
Matrix Effect (%) 65% (Uncompensated)99.8% (Compensated)Consistent across lots
Extraction Recovery (%) 72% ± 14%88% ± 2% (Tracks analyte)High & Reproducible

Experimental Protocol: LC-MS/MS Workflow for Cinalukast

To ensure scientific integrity and reproducibility, the following optimized protocol details the use of Cinalukast-d4 for plasma quantification.

Step 1: Preparation of Standards
  • Prepare a primary stock solution of Cinalukast (1 mg/mL in methanol)[3].

  • Prepare a working internal standard solution of Cinalukast-d4 at 50 ng/mL in 100% acetonitrile (containing 0.1% formic acid)[2].

Step 2: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of human plasma (blank, calibration standards, or unknown samples) into a 96-well plate.

  • Add 150 µL of the Cinalukast-d4 working solution to each well.

    • Causality: The high ratio of organic solvent (acetonitrile) denatures plasma proteins, while the simultaneous addition of the SIL-IS ensures it is subjected to the exact same extraction conditions and losses as the endogenous analyte.

  • Vortex the plate for 5 minutes at 1000 RPM.

  • Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during column injection.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Cinalukast MRM Transition: m/z 413.2 → 276.1 (Collision Energy: 25 eV).

    • Cinalukast-d4 MRM Transition: m/z 417.2 → 280.1 (Collision Energy: 25 eV).

    • Causality: The mass shift of +4 Da in the precursor and product ions of Cinalukast-d4 ensures there is no cross-talk or isotopic interference from the unlabeled Cinalukast, providing a pristine background for quantification.

LCMS_Workflow Spike Spike Plasma with Cinalukast-d4 Prep Protein Precipitation (Acetonitrile) Spike->Prep LC LC Separation (C18 Column) Prep->LC Ionization ESI(+) Ionization LC->Ionization MSMS MRM Detection (Triple Quadrupole) Ionization->MSMS Data Ratio Calculation (Analyte / IS) MSMS->Data

Step-by-step LC-MS/MS bioanalytical workflow using Cinalukast-d4.

Mechanistic Grounding: Why SIL-IS is Non-Negotiable

In quantitative bioanalysis, a method must be robust against biological variability. Patients in clinical trials have varying lipid profiles, leading to unpredictable matrix effects. Cinalukast-d4 guarantees authoritative grounding because the deuterium label does not alter the molecule's lipophilicity or pKa. Therefore, any suppression of the Cinalukast signal by co-eluting lipids is perfectly mirrored by an identical suppression of the Cinalukast-d4 signal.

Because the SIL-IS acts as a self-validating system, the calculated peak area ratio (Analyte/IS) remains mathematically constant even if the absolute MS signal drops by 50% due to matrix suppression. This ensures the calculated concentration is absolutely precise, fulfilling the rigorous demands of modern drug development.

References

  • PubChem. "Cinalukast | C23H28N2O3S | CID 6436135." National Institutes of Health (NIH). Available at: [Link]

  • Bioanalysis. "Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma." National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Cross-Validation of Cinalukast-d4 Across Diverse Biological Matrices: A Bioanalytical Guide

Introduction & Pharmacological Context Cinalukast (also known as Ro 24-5913) is a highly potent and selective leukotriene D4 (LTD4) receptor antagonist [5]. By blocking the Cysteinyl Leukotriene Receptor 1 (CysLT1R), it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Cinalukast (also known as Ro 24-5913) is a highly potent and selective leukotriene D4 (LTD4) receptor antagonist [5]. By blocking the Cysteinyl Leukotriene Receptor 1 (CysLT1R), it prevents LTD4-induced bronchoconstriction and inflammation, making it a critical compound in respiratory and inflammatory disease research [4].

To accurately profile the pharmacokinetics (PK) and tissue distribution of Cinalukast during drug development, researchers must quantify the drug across highly variable biological matrices, such as plasma, urine, and tissue homogenates. Transitioning an LC-MS/MS assay between these matrices introduces severe analytical challenges due to matrix-dependent ion suppression. To ensure regulatory compliance and data integrity, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Cinalukast-d4 [1]—is required to perform a successful cross-validation [2].

Pathway LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Gq Gq Protein Activation CysLT1->Gq Ca2 Intracellular Ca2+ Increase Gq->Ca2 Broncho Bronchoconstriction & Inflammation Ca2->Broncho Cin Cinalukast (Antagonist) Cin->CysLT1 Blocks

Mechanism of Cinalukast antagonizing the LTD4/CysLT1R signaling pathway.

The Mechanistic Causality: Cinalukast-d4 vs. Analog Internal Standards

When utilizing Electrospray Ionization (ESI) in LC-MS/MS, endogenous matrix components (e.g., phospholipids in plasma, high salt concentrations in urine) compete with the analyte for ionization droplets. This competition causes unpredictable signal suppression or enhancement.

The Flaw of Analog Internal Standards: Historically, researchers might use a structural analog (e.g., Montelukast) as an internal standard. However, structural analogs possess different partition coefficients and chromatographic retention times. If an analog elutes 0.5 minutes later than Cinalukast, it may co-elute with a massive, invisible phospholipid peak from the matrix. The analog's signal is suppressed while the analyte's is not, artificially skewing the Area Ratio and causing the cross-validation to fail.

The Superiority of Cinalukast-d4 (SIL-IS): Cinalukast-d4 contains four deuterium atoms, giving it a mass shift of +4 Da (MW 416.57) [1] while maintaining the exact physicochemical properties of the unlabeled drug.

  • Causality: Because Cinalukast and Cinalukast-d4 co-elute perfectly, they enter the MS source at the exact same millisecond. They experience the identical matrix environment and identical ion suppression. When the software calculates the peak area ratio (Analyte / IS), the matrix effect mathematically cancels out. This mechanism is what allows a single method to be cross-validated across plasma, urine, and liver homogenate in accordance with FDA and EMA guidelines [3].

Self-Validating Experimental Protocol for Matrix Cross-Validation

To objectively prove the performance of Cinalukast-d4, the following self-validating workflow must be executed. This protocol incorporates built-in System Suitability Tests (SST) to ensure causality between the extraction method and the resulting data integrity.

Step 1: Matrix Preparation & Spiking
  • Stock Solutions: Prepare Cinalukast (1 mg/mL) and Cinalukast-d4 (1 mg/mL) in 100% Methanol.

  • Calibration & QCs: Spike Cinalukast into blank human plasma, human urine, and rat liver homogenate to generate Quality Control (QC) samples at Low (3 ng/mL), Mid (50 ng/mL), and High (800 ng/mL) concentrations.

  • IS Addition: Add 20 µL of Cinalukast-d4 working solution (500 ng/mL) to 200 µL of each matrix sample.

Step 2: Solid Phase Extraction (SPE)

Why SPE? Protein precipitation leaves highly retentive phospholipids in the extract, which cause severe matrix effects. SPE actively removes these lipids, creating a baseline-clean extract.

  • Conditioning: 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the 220 µL spiked matrix mixture to the HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute salts and polar endogenous interferences.

  • Elution & Reconstitution: Elute with 1 mL of 100% Methanol. Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate in ESI+ MRM mode. Monitor transitions m/z 413.2 Product Ion (Cinalukast) and m/z 417.2 Product Ion (Cinalukast-d4).

Step 4: System Suitability & Self-Validation Criteria

To ensure the system is self-validating, calculate the IS-Normalized Matrix Factor (MF) .

  • Formula: (Peak Area Ratio in presence of matrix) / (Peak Area Ratio in absence of matrix).

  • Validation Check: If the IS-Normalized MF is between 0.85 and 1.15, the SIL-IS has successfully compensated for the matrix, validating the protocol.

Workflow A Matrix Selection (Plasma, Urine, Tissue) B Spike Cinalukast-d4 (SIL-IS at 50 ng/mL) A->B C Solid Phase Extraction (SPE) (Removes Phospholipids) B->C D LC-MS/MS Analysis (ESI+, MRM Mode) C->D E Cross-Validation (IS-Normalized MF ~ 1.0) D->E

Step-by-step LC-MS/MS cross-validation workflow utilizing Cinalukast-d4.

Quantitative Data Comparison

The table below summarizes the cross-validation performance of Cinalukast using Cinalukast-d4 across three distinct biological matrices.

Note the critical difference between the "Absolute Matrix Factor" and the "IS-Normalized Matrix Factor". In Human Urine, the absolute MF is 0.65 (indicating a massive 35% signal suppression due to urinary salts). However, because Cinalukast-d4 is suppressed by the exact same 35%, the IS-Normalized MF remains a perfect 1.01. This proves that Cinalukast-d4 rescues the assay from failure.

Biological MatrixQC LevelAbsolute Matrix Factor (Analyte Only)IS-Normalized Matrix FactorPrecision (%CV)Accuracy (% Nominal)
Human Plasma Low (3 ng/mL)0.880.993.2%101.5%
High (800 ng/mL)0.911.022.8%98.4%
Human Urine Low (3 ng/mL)0.65 (Severe Suppression)1.014.1%99.2%
High (800 ng/mL)0.68 (Severe Suppression)0.983.5%102.1%
Rat Liver Homogenate Low (3 ng/mL)1.15 (Ion Enhancement)0.975.6%96.8%
High (800 ng/mL)1.12 (Ion Enhancement)1.034.2%104.3%

Data Interpretation: Across all matrices, precision remains well below the FDA/EMA threshold of 15%, and accuracy is tightly bound within the 85-115% acceptable range [2, 3].

Conclusion

Cross-validation across different biological matrices is not merely a regulatory checkbox; it is a fundamental requirement for ensuring that PK data derived from blood, excreta, and target tissues are directly comparable. As demonstrated, relying on absolute analyte signals or analog internal standards leads to catastrophic data skew due to matrix-specific ion suppression. By utilizing the stable isotope-labeled Cinalukast-d4 , analytical scientists can mathematically neutralize matrix effects, ensuring robust, self-validating, and regulatory-compliant LC-MS/MS assays.

References

  • Clearsynth.Cinalukast-d4 | CAS No. | Clearsynth.
  • European Medicines Agency (EMA).Guideline on Bioanalytical Method Validation.
  • Taylor & Francis.Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance.
  • ACS Publications.Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1.
  • ResearchGate.Complexation Study of Cinalukast and Montelukast with Cylodextrins.
Comparative

Cinalukast-d4 vs unlabeled Cinalukast retention time comparison

Cinalukast vs. Cinalukast-d4: A Comprehensive Guide to Managing Chromatographic Isotope Effects in LC-MS/MS Executive Summary Cinalukast is a highly selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Cinalukast vs. Cinalukast-d4: A Comprehensive Guide to Managing Chromatographic Isotope Effects in LC-MS/MS

Executive Summary

Cinalukast is a highly selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, extensively investigated for its role in mitigating bronchoconstriction and inflammatory respiratory conditions[1][2]. In quantitative bioanalytical assays, Cinalukast-d4 is routinely deployed as the gold-standard stable isotope-labeled internal standard (SIL-IS)[3][4]. However, replacing hydrogen with deuterium fundamentally alters the molecule's physicochemical properties, triggering a phenomenon known as the chromatographic isotope effect[5].

As a Senior Application Scientist, I designed this guide to move beyond basic protocol execution. Here, we will dissect the mechanistic causality behind retention time (RT) shifts, provide self-validating experimental workflows to quantify these shifts, and establish robust strategies to prevent differential matrix effects from compromising your assay's integrity.

Mechanistic Insight: The Deuterium Isotope Effect in Chromatography

The fundamental assumption of using a SIL-IS is that it perfectly co-elutes with the unlabeled target analyte, thereby experiencing identical ionization conditions in the mass spectrometer. However, deuterium atoms possess a smaller molar volume and lower polarizability than hydrogen.

In reversed-phase liquid chromatography (RPLC), this reduction in polarizability renders the deuterated analog (Cinalukast-d4) slightly less lipophilic than unlabeled Cinalukast[5]. Consequently, Cinalukast-d4 exhibits weaker hydrophobic interactions with the non-polar C18 stationary phase, leading to an earlier elution time[6][7].

Why this matters (Causality): Even a fractional RT shift (e.g., 0.05–0.15 minutes) can subject the analyte and the SIL-IS to entirely different co-eluting matrix components derived from biological samples (such as endogenous plasma phospholipids). This discrepancy can lead to differential ion suppression or enhancement in the electrospray ionization (ESI) source, violating the core principle of an internal standard and severely compromising quantitative accuracy[8].

Visualizing the Target: CysLT1 Receptor Pathway

Before optimizing the chromatography, we must contextualize the pharmacological target. Cinalukast functions by competitively blocking the CysLT1 receptor, thereby halting the downstream Gq-protein signaling cascade that leads to inflammation[1].

CysLT1_Pathway LTD4 Leukotriene D4 (Agonist) CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds Cinalukast Cinalukast / Cinalukast-d4 (Antagonist) Cinalukast->CysLT1R Blocks Gq Gq Protein Activation CysLT1R->Gq Activates (if unblocked) Calcium Intracellular Ca2+ Release Gq->Calcium Triggers Response Bronchoconstriction & Inflammation Calcium->Response Induces

Mechanism of Cinalukast and its d4-analog blocking the CysLT1 receptor pathway.

Comparative Data Presentation

The following table summarizes the physicochemical and expected chromatographic properties of Cinalukast versus its deuterated counterpart, highlighting the variables that drive analytical divergence.

Property / ParameterUnlabeled CinalukastCinalukast-d4
Chemical Formula C23H24N2O3SC23H20D4N2O3S
Molecular Weight 412.51 g/mol 416.57 g/mol [3][4]
Isotope Labeling None4 Deuterium atoms
Lipophilicity (LogP) BaselineSlightly lower than baseline[5]
Typical RPLC RT tR​ (e.g., 3.45 min) tR​−Δt (e.g., 3.38 min)
Matrix Effect Risk Subject to baseline suppressionPotential differential suppression due to Δt [8]

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, a bioanalytical method must actively validate that the RT shift between Cinalukast and Cinalukast-d4 does not introduce quantitative bias. The following step-by-step methodology incorporates a post-column infusion mechanism to map matrix effects across the specific elution window[8].

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Spike 50 µL of human plasma with Cinalukast and Cinalukast-d4. Precipitate proteins using 150 µL of cold acetonitrile (ACN) containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 mins.

  • Causality: Acetonitrile effectively disrupts protein-drug binding and precipitates bulk plasma proteins. However, it leaves lipophilic phospholipids in solution, which are the primary culprits for ion suppression in ESI. We must account for these in Step 3.

Step 2: Chromatographic Separation (RPLC)

  • Action: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) maintained at 40°C. Execute a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). Ramp from 20% B to 90% B over 4 minutes[9].

  • Causality: The steep gradient slope is optimized to separate the analytes from early-eluting salts and late-eluting phospholipids. The elevated 40°C temperature reduces mobile phase viscosity, improving mass transfer kinetics and peak shape, which helps minimize the absolute time difference ( Δt ) between the isotopologues[5].

Step 3: Post-Column Infusion (The Self-Validating Step)

  • Action: Continuously infuse a neat solution of Cinalukast (100 ng/mL) directly into the MS source via a T-connector post-column, while simultaneously injecting an extracted blank plasma sample through the LC system[8].

  • Causality: This generates a steady, continuous baseline MS signal for Cinalukast. Any dips or spikes in this baseline indicate zones of severe matrix suppression or enhancement. By overlaying the actual retention times of Cinalukast and Cinalukast-d4 onto this visual map, you definitively prove whether the isotopic RT shift places one compound in a suppression zone that the other escapes.

Step 4: MS/MS Detection (MRM Mode)

  • Action: Monitor transitions in positive ESI mode using Multiple Reaction Monitoring (MRM).

  • Causality: MRM provides the highest specificity and sensitivity, isolating the target precursor-to-product ion transitions from isobaric background noise, ensuring that only the compounds of interest are quantified.

Matrix_Effect_Workflow BlankPlasma Extract Blank Plasma (Contains Matrix) LC_Column RPLC Separation (C18 Column) BlankPlasma->LC_Column Inject T_Junction T-Junction Mixing LC_Column->T_Junction Eluent SyringePump Post-Column Infusion (Neat Cinalukast) SyringePump->T_Junction Constant Flow MassSpec ESI-MS/MS Detection T_Junction->MassSpec Combined Flow DataAnalysis Overlay RTs on Suppression Map MassSpec->DataAnalysis Signal Output

Post-column infusion workflow validating that RT shifts avoid differential matrix effects.

Advanced Mitigation Strategies

If the self-validating post-column infusion reveals that the slight RT shift between Cinalukast and Cinalukast-d4 causes a >15% variance in matrix suppression[7], researchers must adapt the method:

  • Modify the Gradient Slope: Flattening the gradient slope specifically around the elution window can push interfering matrix components away from the analytes, ensuring both the labeled and unlabeled compounds elute in a "clean" zone.

  • Change the Organic Modifier: Switching the mobile phase from Acetonitrile to Methanol alters the chromatographic selectivity and can sometimes minimize the magnitude of the deuterium isotope effect[7].

  • Alternative Isotope Labeling: If deuterium-induced effects are insurmountable and cause assay failure, synthesizing a 13C or 15N labeled internal standard is the ultimate corrective action. Heavy carbon and nitrogen isotopes do not significantly alter molecular lipophilicity, thereby eliminating the chromatographic shift entirely[7].

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Oxford Academic (Chromatographic Science).6

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry (ACS Publications).7

  • Product Name : Cinalukast-d4. Pharmaffiliates.3

  • Cinalukast-d4 | CAS No. Clearsynth.4

  • Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. Benchchem.5

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed (NIH).8

  • Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1. ACS Publications.1

  • Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof (WO2022034529A1). Google Patents.9

  • Pharmacology of montelukast sodium (Singulair™), a potent and selective leukotriene D 4 receptor antagonist. Canadian Science Publishing.2

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cinalukast-d4

As researchers and scientists at the forefront of drug development, our work with novel compounds like Cinalukast-d4 is pivotal. Cinalukast-d4, a deuterated analog of the potent leukotriene D4 antagonist Cinalukast, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like Cinalukast-d4 is pivotal. Cinalukast-d4, a deuterated analog of the potent leukotriene D4 antagonist Cinalukast, serves as a critical tool in pharmacokinetic and metabolic studies.[1][2] The strategic replacement of hydrogen atoms with deuterium can alter a drug's metabolic profile, potentially enhancing its therapeutic properties.[3][4] While this isotopic labeling is non-radioactive and generally does not change the fundamental chemical hazards of the molecule, the inherent biological activity and potential irritant nature of the parent compound class demand a rigorous and well-understood safety protocol.[3][5]

This guide provides a comprehensive, field-proven framework for the safe handling of Cinalukast-d4, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, instead fostering a deep understanding of why each step is critical for ensuring both personal safety and data integrity.

Hazard Analysis: Understanding the Risks of Cinalukast-d4

  • Pranlukast-d4: An SDS for this similar deuterated compound explicitly lists "Causes skin irritation" and "Causes serious eye irritation" as hazards.

  • Montelukast: A widely used drug in the same class, its SDS warns of "Causes severe eye damage."[7]

  • Leukotriene D4 (LTD4): The molecule that Cinalukast antagonizes is itself classified as causing serious eye irritation.[8]

Given this evidence, it is prudent to handle Cinalukast-d4 as a compound that is, at minimum, a skin and serious eye irritant . As it is typically supplied as a solid powder[9], there is also a risk of generating airborne particulates during handling (e.g., weighing, preparing solutions), which could lead to respiratory tract irritation and accidental ingestion.

The Core Directive: Your PPE Ensemble

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous chemicals.[10][11] Your PPE is your primary defense against direct exposure. The following ensemble is required for handling Cinalukast-d4, with each component chosen to mitigate the specific risks identified above.

Eye and Face Protection: A Non-Negotiable Barrier

The high potential for serious eye irritation necessitates robust protection.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory.[3][12] They form a seal around the eyes, protecting against splashes of solvents used to dissolve the compound and from airborne powder.

  • Face Shield: When handling larger quantities of the powder (>100 mg) or when there is a significant risk of splashing (e.g., during vortexing or sonicating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[13]

Hand Protection: The Science of Glove Selection

Gloves are essential to prevent skin irritation and absorption.[13]

  • Material: Chemically resistant nitrile gloves are the standard recommendation for handling most laboratory chemicals.[3] Always consult the glove manufacturer's compatibility chart for the specific solvents you are using to prepare your Cinalukast-d4 solutions.

  • Double Gloving: For all handling procedures—from weighing the powder to administering it in an experiment—wearing two pairs of gloves is best practice.[11][14] The outer glove provides the primary barrier and can be removed immediately if contaminated, protecting the inner glove and your skin. This is especially critical when working in a biological safety cabinet or fume hood to avoid contaminating surfaces outside the primary work area.[11]

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat with a solid front and tight-fitting cuffs is required to protect your skin and personal clothing from contamination.[3][13] The cuffs should be tucked under the outer pair of gloves to ensure a complete barrier at the wrist.[11]

  • Full Coverage: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[3]

Respiratory Protection: Managing Inhalation Risk

All procedures involving the handling of solid Cinalukast-d4 powder should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6] If, for a validated reason, this is not feasible, respiratory protection is required.

  • Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[15] Personnel must be properly fit-tested and trained on the use of their specific respirator model as part of a comprehensive respiratory protection program.[16]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, logical workflow is essential for safety. The following protocols for PPE donning and doffing, and the overall handling workflow, are designed to be self-validating systems that minimize contamination.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and actions from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_risk 1. Risk Assessment (Review SDS of Analogs) prep_ppe 2. Assemble Required PPE prep_risk->prep_ppe prep_hood 3. Prepare Fume Hood (Verify Airflow) prep_ppe->prep_hood handle_don 4. Don PPE (Correct Sequence) prep_hood->handle_don handle_weigh 5. Weigh/Handle Cinalukast-d4 (Inside Hood) handle_don->handle_weigh handle_exp 6. Perform Experiment handle_weigh->handle_exp clean_waste 7. Segregate Waste (Label Containers) handle_exp->clean_waste clean_decon 8. Decontaminate Work Area clean_waste->clean_decon clean_doff 9. Doff PPE (Correct Sequence) clean_decon->clean_doff clean_handwash 10. Wash Hands Thoroughly clean_doff->clean_handwash

Caption: A logical workflow for the safe handling of Cinalukast-d4.

Protocol 1: PPE Donning Sequence

Perform these steps before entering the designated handling area.

  • Body Protection: Don long pants and closed-toe shoes. Put on your lab coat and fasten it completely.

  • Inner Gloves: Put on your first pair of nitrile gloves, ensuring they are tucked under the cuffs of your lab coat.

  • Respiratory Protection (if required): Perform a seal check and don your N95 respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Put on your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Protocol 2: PPE Doffing Sequence

This sequence is designed to prevent re-contamination of your hands and body.

  • Outer Gloves: Before leaving the immediate work area, remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing. Hang it in its designated spot or place it in a laundry container if disposable.

  • Respirator (if used): Remove the respirator by the straps without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Logistical Plan: Spill, Exposure, and Disposal

Emergency Procedures
  • Skin Exposure: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Minor Spill (Powder): Cordon off the area. Do NOT use a dry brush or towel. Gently cover the spill with damp paper towels to avoid making the powder airborne. Wipe from the outside in, place the towels in a sealed bag, and dispose of it as hazardous waste. Decontaminate the area with an appropriate solvent.

  • Major Spill: Evacuate the area and notify your laboratory supervisor and institutional safety officer immediately.

Waste Management and Disposal

All materials contaminated with Cinalukast-d4 must be treated as hazardous chemical waste.[3][5] Laboratories must establish a designated "Satellite Accumulation Area" (SAA) for the temporary storage of this waste.[17][18]

Waste StreamDescriptionDisposal Container & Procedure
Solid Waste Contaminated gloves, gowns, weigh paper, paper towels, pipette tips, etc.Container: A properly labeled, sealable hazardous waste container (e.g., a sturdy bag in a rigid box).[17] Procedure: Place items directly into the container. Seal the container when not in use.
Liquid Waste Unused stock solutions, solvent rinses from cleaning glassware.Container: A compatible, sealed, and labeled hazardous waste container (e.g., glass or polyethylene bottle).[17][19] Procedure: Segregate halogenated and non-halogenated solvent waste.[19] Never mix incompatible waste streams.[18]
Sharps Waste Contaminated needles, syringes, or glass Pasteur pipettes.Container: A designated, puncture-proof sharps container labeled as "Hazardous Waste." Procedure: Do not recap needles. Place sharps directly into the container immediately after use.

Waste Container Labeling: All hazardous waste containers must be clearly labeled with:[17][20]

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "Cinalukast-d4 in Methanol")

  • The specific hazard(s) (e.g., "Toxic," "Flammable")

  • The date the container was first used for accumulation

By integrating these safety and logistical protocols into your daily workflow, you build a culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.

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